4-(2-Chloroethoxy)benzaldehyde
Description
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Properties
IUPAC Name |
4-(2-chloroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHHMVNKQWECIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30969474 | |
| Record name | 4-(2-Chloroethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54373-15-8 | |
| Record name | 4-(2-Chloroethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54373-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(2-Chloroethoxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054373158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Chloroethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(2-Chloroethoxy)benzaldehyde CAS number and properties
An In-depth Technical Guide to 4-(2-Chloroethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 54373-15-8), a bifunctional organic compound of significant interest in chemical synthesis and pharmaceutical research. The document details its chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and key applications, with a particular focus on its role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
This compound is an aromatic aldehyde featuring a chloroethoxy group at the para position. This substitution pattern provides two distinct reactive sites: the aldehyde for transformations such as reductive amination or condensation reactions, and the chloroalkyl group for nucleophilic substitution.[1] Its physical state at room temperature is typically an off-white to light yellow solid.[2]
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 54373-15-8 | [3][4] |
| Molecular Formula | C₉H₉ClO₂ | [3][4] |
| Molecular Weight | 184.62 g/mol | |
| IUPAC Name | This compound | [3] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 25-30 °C | [2] |
| Boiling Point | 138-142 °C (at 2 Torr) | [2] |
| Solubility | Expected to be soluble in common organic solvents (DCM, Ethyl Acetate, Acetone) and poorly soluble in water. | [5][6] |
Spectroscopic Data
The structural features of this compound can be confirmed using standard spectroscopic techniques. The following table summarizes the expected characteristic signals.
Table 2: Spectroscopic Data Summary
| Technique | Characteristic Signals / Peaks |
| ¹H NMR | (Predicted, based on similar structures[7])- Aldehyde proton (s, 1H): ~9.9 ppm- Aromatic protons (m, 4H): Two doublets between ~7.0-7.9 ppm- Methylene protons (-OCH₂-): Triplet at ~4.3 ppm- Methylene protons (-CH₂Cl): Triplet at ~3.9 ppm |
| ¹³C NMR | (Predicted)- Carbonyl carbon: ~191 ppm- Aromatic carbons: ~164, 132, 130, 115 ppm- Methylene carbon (-OCH₂-): ~68 ppm- Methylene carbon (-CH₂Cl): ~41 ppm |
| IR Spectroscopy | - Strong C=O stretch (aromatic aldehyde): ~1705 cm⁻¹[1]- C-O-C (ether) stretch: ~1250-1000 cm⁻¹- Aromatic C=C stretches: ~1600, 1500 cm⁻¹- C-Cl stretch: ~800-600 cm⁻¹ |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z 184[8]- Isotopic peak (M+2) at m/z 186 (approx. 1/3 intensity of M⁺) due to ³⁷Cl isotope.- Key Fragments: Loss of CHO, loss of Cl, cleavage of the chloroethoxy side chain. |
Synthesis
The most common and direct route to synthesize this compound is via the Williamson ether synthesis, starting from 4-hydroxybenzaldehyde and an appropriate 2-chloroethylating agent.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
Reaction Scheme: 4-Hydroxybenzaldehyde + 1-Bromo-2-chloroethane → this compound
Materials:
-
4-hydroxybenzaldehyde
-
1-bromo-2-chloroethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and DMF to create a ~0.5 M solution.
-
Add 1-bromo-2-chloroethane (1.2 eq) to the stirring mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.
References
- 1. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 2. This compound | 54373-15-8 [m.chemicalbook.com]
- 3. This compound | C9H9ClO2 | CID 143156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]
- 8. Buy this compound | 54373-15-8 [smolecule.com]
4-(2-Chloroethoxy)benzaldehyde synthesis from 4-hydroxybenzaldehyde
An In-depth Technical Guide to the Synthesis of 4-(2-Chloroethoxy)benzaldehyde from 4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable bifunctional organic compound widely utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring both a reactive aldehyde group and a chloroethoxy moiety, allows for a variety of subsequent chemical transformations. The most direct and common method for its preparation is the Williamson ether synthesis, starting from the readily available 4-hydroxybenzaldehyde.
This guide provides a comprehensive overview of this synthesis, detailing the underlying chemical principles, experimental protocols, and quantitative data to support laboratory and developmental applications.
Reaction Principle: The Williamson Ether Synthesis
The synthesis of this compound from 4-hydroxybenzaldehyde is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
The core steps are:
-
Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide ion.[2]
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (such as 1-bromo-2-chloroethane or 1,2-dichloroethane).
-
Displacement: The nucleophilic attack leads to the displacement of a halide leaving group, forming the desired ether linkage and yielding this compound.
The general reaction is shown below:
Caption: General reaction scheme for the synthesis.
Data Presentation: Reaction Parameters
The efficiency of the synthesis is influenced by the choice of base, solvent, alkylating agent, and reaction conditions. The following table summarizes various reported methodologies.
| Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield | Notes |
| Bromoalkane | Potassium Carbonate (K₂CO₃) | Ethanol | Reflux | 24 | - | General procedure for 4-alkoxy benzaldehydes.[3] |
| 1,2-Dibromoethane | Potassium Carbonate (K₂CO₃) | Acetone | Reflux | 48 | - | A large excess (10 mol) of the alkylating agent was used.[4] |
| 1-Bromo-2-chloroethane | Potassium Carbonate (K₂CO₃) | Acetone / DMF | Reflux | 12-24 | >85% | Typical industrial and lab-scale conditions. |
| 1,2-Dichloroethane | Sodium Hydroxide (NaOH) | Water / Toluene | 80-90 °C | 6-12 | >90% | Often employs a phase-transfer catalyst (PTC) like TBAB. |
Detailed Experimental Protocol
This section provides a representative laboratory-scale procedure for the synthesis using potassium carbonate as the base and 1-bromo-2-chloroethane as the alkylating agent.
4.1 Materials and Reagents
-
4-Hydroxybenzaldehyde (1.0 eq)
-
1-Bromo-2-chloroethane (1.2 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 2.5 eq)
-
Acetone or N,N-Dimethylformamide (DMF) (analytical grade)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
4.2 Apparatus
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Büchner funnel and flask for filtration
-
Rotary evaporator
4.3 Procedure
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and the solvent (Acetone or DMF, approx. 5-10 mL per gram of starting material).
-
Addition of Base: Add anhydrous potassium carbonate (2.0-2.5 eq) to the mixture.
-
Addition of Alkylating Agent: Add 1-bromo-2-chloroethane (1.2-1.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-hydroxybenzaldehyde spot is no longer visible (typically 12-24 hours).
-
Work-up (Filtration): After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium bromide/chloride) using a Büchner funnel and wash the solid cake with a small amount of acetone.
-
Work-up (Solvent Removal): Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up (Extraction): Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: The crude product, often an off-white to light yellow solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary. The melting point of pure this compound is reported to be in the range of 25-30°C.[5]
Mandatory Visualizations
Caption: Chemical reaction pathway for the synthesis.
Caption: Step-by-step experimental workflow.
Safety and Hazard Considerations
-
4-Hydroxybenzaldehyde: May cause skin and eye irritation.
-
1-Bromo-2-chloroethane: Is toxic and an irritant. Handle in a well-ventilated fume hood and avoid skin contact and inhalation.
-
Potassium Carbonate: Can be irritating upon contact.
-
Organic Solvents (Acetone, DMF, Ethyl Acetate): Are flammable. Ensure all heating is performed using a heating mantle or oil bath, with no open flames nearby.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory throughout the procedure.
Conclusion
The Williamson ether synthesis provides a robust and high-yielding route to this compound from 4-hydroxybenzaldehyde. The reaction is adaptable to various scales, with common reagents and straightforward purification techniques. Careful selection of the base, solvent, and reaction conditions allows for the efficient production of this important chemical intermediate, which serves as a versatile building block in medicinal and materials chemistry.
References
4-(2-Chloroethoxy)benzaldehyde chemical formula and molecular weight
An In-Depth Technical Guide to 4-(2-Chloroethoxy)benzaldehyde
Core Compound Information
This compound is an organic compound that serves as a valuable building block in various chemical syntheses.[1] It is particularly noted for its utility in proteomics research and as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its role in relevant biological pathways.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Citations |
| Chemical Formula | C₉H₉ClO₂ | [2][3][4][5] |
| Molecular Weight | 184.62 g/mol | [3][4][5][6] |
| CAS Number | 54373-15-8 | [2][3][5] |
| Appearance | Off-white to light yellow solid | |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | Room temperature, under inert atmosphere | [3][6] |
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound can be achieved through the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with 1-bromo-2-chloroethane. The following protocol is a representative method.
Materials:
-
4-hydroxybenzaldehyde
-
1-bromo-2-chloroethane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetone is stirred in a round-bottom flask.
-
1-bromo-2-chloroethane (1.2 eq) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
Caption: Representative workflow for the synthesis of this compound.
Biological Significance and Signaling Pathways
While specific signaling pathway data for this compound is not extensively documented, its utility as a PROTAC linker and the known activities of benzaldehyde derivatives provide insight into its potential biological roles.
Role in Proteolysis Targeting Chimeras (PROTACs)
This compound is utilized as a linker in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The logical relationship in a PROTAC system is illustrated below.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Potential Modulation of MAPK Signaling Pathway
Benzaldehyde derivatives have been shown to exhibit anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7] This pathway is crucial in regulating cellular processes such as inflammation, proliferation, and survival. While not directly demonstrated for this compound, it represents a plausible mechanism of action for its biological activity.
The MAPK signaling cascade involves a series of protein phosphorylations.
Caption: Simplified MAPK signaling pathway and the potential inhibitory role of benzaldehyde derivatives.
Safety and Handling
This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. Buy this compound | 54373-15-8 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | C9H9ClO2 | CID 143156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 54373-15-8|this compound|BLD Pharm [bldpharm.com]
- 7. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2-Chloroethoxy)benzaldehyde
This technical guide provides a comprehensive overview of 4-(2-Chloroethoxy)benzaldehyde, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its key chemical reactions.
Nomenclature
-
IUPAC Name: this compound[1]
-
Synonyms: This compound is also known by several other names, including p-(2-Chloroethoxy)benzaldehyde.[1]
-
CAS Number: 54373-15-8[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₂ | [1][2] |
| Molecular Weight | 184.62 g/mol | [1] |
| Melting Point | 25-30 °C | [3][4] |
| Boiling Point | 138-142 °C at 2 Torr | [3][4] |
| Density | 1.2246 g/cm³ at 25 °C | [3][4] |
| Appearance | Off-white to light yellow solid | [3][4] |
| InChI | InChI=1S/C9H9ClO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 | [1][4] |
| InChIKey | HBHHMVNKQWECIS-UHFFFAOYSA-N | [1] |
Experimental Protocol: Synthesis of this compound
The following is a detailed methodology for the synthesis of this compound, adapted from procedures for analogous etherification reactions of phenols.
Reaction: The synthesis involves the Williamson ether synthesis, where the sodium salt of 4-hydroxybenzaldehyde reacts with 1-bromo-2-chloroethane.
Materials:
-
4-Hydroxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
1-Bromo-2-chloroethane
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde in DMF. Add one equivalent of powdered sodium hydroxide to the solution and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
-
Alkylation: To the resulting suspension, add 1.1 equivalents of 1-bromo-2-chloroethane dropwise.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.
Chemical Reactions and Pathways
This compound is a versatile intermediate that can undergo a variety of chemical transformations. The aldehyde functional group and the chloroethoxy moiety are the primary sites of reactivity.
Reactions of the Aldehyde Group
The aldehyde group can participate in several characteristic reactions:
-
Oxidation: It can be oxidized to the corresponding carboxylic acid, 4-(2-chloroethoxy)benzoic acid.
-
Reduction: Reduction of the aldehyde yields 4-(2-chloroethoxy)benzyl alcohol.
-
Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of cyanohydrins, acetals, and other addition products.
-
Condensation Reactions: It can react with primary amines to form imines (Schiff bases) and with activated methylene compounds in aldol-type condensation reactions.
Reactions of the Chloroethoxy Group
The terminal chlorine atom in the ethoxy chain can be displaced by various nucleophiles through a nucleophilic substitution (SN2) reaction. This allows for the introduction of a wide range of functional groups, making it a key building block for more complex molecules.
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Key reaction pathways of this compound.
References
- 1. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 2. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of 4-(2-Chloroethoxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-Chloroethoxy)benzaldehyde, a valuable intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 54373-15-8[2]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.89 | s | 1H | -CHO |
| 7.85 | d | 2H | Ar-H (ortho to -CHO) |
| 7.02 | d | 2H | Ar-H (ortho to -O) |
| 4.33 | t | 2H | -OCH₂- |
| 3.88 | t | 2H | -CH₂Cl |
Data sourced from typical values for similar structures and may vary slightly based on solvent and instrument.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 190.7 | C=O (Aldehyde) |
| 163.7 | Ar-C (para to -CHO) |
| 132.1 | Ar-C (ortho to -CHO) |
| 130.0 | Ar-C (ipso) |
| 114.9 | Ar-C (ortho to -O) |
| 68.4 | -OCH₂- |
| 41.5 | -CH₂Cl |
Source: Publicly available spectral data.[1]
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3100 | Medium | C-H stretch (aromatic and aliphatic) |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde)[3] |
| ~1600, ~1580 | Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~650-750 | Strong | C-Cl stretch |
Source: Vapor Phase IR Spectrum.[1] Characteristic aldehyde and aromatic C=C stretches are observed between 1500–1600 cm⁻¹.[3]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (GC-MS)
| m/z | Relative Intensity | Assignment |
| 184 | ~40% | [M]⁺ (corresponding to ³⁵Cl isotope) |
| 186 | ~13% | [M+2]⁺ (corresponding to ³⁷Cl isotope) |
| 121 | 100% | [M - OCH₂CH₂Cl]⁺ or [C₇H₅O]⁺ |
Source: NIST Mass Spectrometry Data Center.[1] Predicted monoisotopic mass is 184.02911 Da.[4]
Experimental Protocols
The data presented were obtained using standard spectroscopic techniques as outlined below.
NMR Spectroscopy
A sample of this compound was dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound was mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the compound was cast on a salt plate (e.g., NaCl or KBr). The spectrum was recorded over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC. The compound was separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) was used to generate charged fragments, which were then separated by their mass-to-charge ratio (m/z).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound | C9H9ClO2 | CID 143156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. PubChemLite - this compound (C9H9ClO2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Solubility and Stability of 4-(2-Chloroethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloroethoxy)benzaldehyde is an aromatic aldehyde of interest in various fields of chemical and pharmaceutical research. Its bifunctional nature, possessing both a reactive aldehyde group and a chloroethoxy moiety, makes it a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates and materials for proteomics research. A thorough understanding of its solubility and stability is paramount for its effective utilization in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of this compound, along with detailed experimental protocols for their determination.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in various solvent systems and under different storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉ClO₂ | [1][2] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [3][4] |
| Melting Point | 25-30 °C | [3] |
| Boiling Point | 138-142 °C at 2 Torr | [3][4] |
| Density | 1.2246 g/cm³ at 25 °C | [3][4] |
| Storage Temperature | Room temperature, under an inert atmosphere | [3][4] |
Solubility Profile
The presence of the polar carbonyl group and the ether linkage suggests some degree of solubility in polar organic solvents. The aromatic ring and the chlorinated alkyl chain contribute to its nonpolar character, indicating solubility in nonpolar organic solvents as well. Its solubility in water is expected to be low. A summary of the expected solubility is presented in Table 2.
Table 2: Estimated Solubility of this compound
| Solvent | Expected Solubility | Rationale |
| Water | Very low | The hydrophobic benzene ring and chloroethoxy group limit interaction with water molecules.[5][6] |
| Methanol | Soluble | Polar protic solvent, likely to interact with the aldehyde and ether functionalities. |
| Ethanol | Soluble | Similar to methanol, a polar protic solvent. |
| Acetone | Soluble | Polar aprotic solvent, capable of dissolving both polar and nonpolar compounds.[7] |
| Acetonitrile | Soluble | Polar aprotic solvent commonly used for dissolving organic compounds.[8] |
| Dichloromethane | Soluble | A versatile organic solvent capable of dissolving a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |
| Chloroform | Soluble | A relatively nonpolar solvent that can dissolve aromatic compounds.[5][6] |
| Ethyl Acetate | Soluble | A moderately polar solvent.[5][6] |
| Hexane | Sparingly soluble to insoluble | A nonpolar solvent, with limited interaction with the polar functional groups of the molecule.[5] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the quantitative solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringes and syringe filters (0.45 µm)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
-
Analysis:
-
Using UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution, which represents the solubility.
-
-
Using HPLC:
-
Develop a suitable HPLC method for the quantification of this compound.
-
Prepare a calibration curve by injecting standard solutions of known concentrations.
-
Inject the filtered saturated solution (appropriately diluted if necessary) and determine the concentration from the calibration curve.
-
-
Diagram of Experimental Workflow:
Caption: Workflow for determining the solubility of this compound.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application. Aromatic aldehydes are known to be susceptible to oxidation, and the presence of a chloroalkoxy group may introduce susceptibility to hydrolysis.
General Stability Considerations
-
Thermal Stability: The compound is a solid at room temperature, suggesting reasonable thermal stability under normal storage conditions. However, at elevated temperatures, decomposition may occur.
-
Oxidative Stability: Like other benzaldehydes, it is prone to oxidation to the corresponding carboxylic acid, 4-(2-chloroethoxy)benzoic acid, especially in the presence of air and light. Storage under an inert atmosphere is recommended.[3][4]
-
Hydrolytic Stability: The ether linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially yielding 4-hydroxybenzaldehyde and 2-chloroethanol. The C-Cl bond might also undergo hydrolysis, particularly at elevated temperatures.
-
Photostability: Aromatic aldehydes can undergo photodegradation upon exposure to UV light.[9] The specific degradation pathways for this compound have not been elucidated but could involve cleavage of the ether bond or reactions at the aldehyde group.
Experimental Protocol for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods. These studies are typically conducted under more severe conditions than those used for accelerated stability testing.
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Suitable organic solvent (e.g., acetonitrile or methanol)
-
Temperature-controlled oven
-
Photostability chamber with controlled light and UV exposure
-
HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Keep the solution at room temperature or heat gently for a defined period.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature for a defined period.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in an oven (e.g., 80 °C) for a defined period.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound or a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method.
-
Use a PDA detector to check for peak purity and to identify the formation of degradation products.
-
LC-MS can be used to identify the mass of the degradation products to help in their structural elucidation.
-
Calculate the percentage of degradation in each condition.
-
Diagram of Experimental Workflow:
Caption: Workflow for the forced degradation study of this compound.
Potential Degradation Pathways
Based on the chemical structure and the known reactivity of benzaldehydes and chloroalkanes, several potential degradation pathways can be proposed. These pathways are important for identifying potential impurities that may arise during storage or in a formulation.
Caption: Potential degradation pathways of this compound.
Conclusion
This compound is a valuable chemical intermediate with potential applications in drug development and proteomics. While detailed quantitative data on its solubility and stability are not extensively documented, this guide provides a framework for its characterization based on its physicochemical properties and the behavior of analogous compounds. The provided experimental protocols for solubility determination and forced degradation studies offer a systematic approach for researchers to generate the necessary data for their specific applications. A thorough understanding and experimental validation of the solubility and stability of this compound are crucial for ensuring the reliability and reproducibility of research and development outcomes.
References
- 1. This compound | C9H9ClO2 | CID 143156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 54373-15-8 [m.chemicalbook.com]
- 4. This compound CAS#: 54373-15-8 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Benzaldehyde-DNPH solution certified reference material, 100ug/mL acetonitrile as the aldehyde, ampule 1mL 1157-84-2 [sigmaaldrich.com]
- 9. [PDF] Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Reaction of 4-(2-Chloroethoxy)benzaldehyde with Primary Amines for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloroethoxy)benzaldehyde is a versatile bifunctional reagent that plays a significant role in modern organic synthesis and drug discovery. Its aldehyde group readily participates in reactions with primary amines to form Schiff bases or, under reductive conditions, secondary amines. The presence of the chloroethoxy moiety provides a reactive handle for subsequent nucleophilic substitution, making it a valuable building block for the construction of more complex molecules, including bivalent ligands and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the core reactions of this compound with primary amines, detailing reaction mechanisms, experimental protocols, and applications in drug development, with a particular focus on its role in targeted protein degradation.
Core Reactions and Mechanisms
The primary reactions of this compound with primary amines are Schiff base formation and reductive amination.
1. Schiff Base Formation
The reaction between an aldehyde and a primary amine to form an imine, or Schiff base, is a reversible condensation reaction. The reaction is typically catalyzed by a small amount of acid. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
The general reaction is as follows:
R-NH₂ + OHC-Ar-O(CH₂)₂Cl ⇌ R-N=CH-Ar-O(CH₂)₂Cl + H₂O
where Ar is a 1,4-phenylene group.
2. Reductive Amination
Reductive amination is a two-step process that converts an aldehyde and a primary amine into a secondary amine. The first step is the formation of a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding amine. This method is widely used in medicinal chemistry to introduce secondary amine functionalities. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).
The overall reaction is:
R-NH₂ + OHC-Ar-O(CH₂)₂Cl + [Reducing Agent] → R-NH-CH₂-Ar-O(CH₂)₂Cl
Applications in Drug Development
The dual reactivity of this compound makes it a valuable tool in the synthesis of biologically active molecules. The imine or secondary amine linkage can be a key pharmacophoric element, while the chloroethoxy group allows for the attachment of other molecular fragments.
Proteolysis-Targeting Chimeras (PROTACs)
A significant application of this compound is in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] this compound can serve as a precursor to the linker component of a PROTAC, connecting the target protein-binding ligand to the E3 ligase-binding ligand.
For instance, derivatives of this compound have been used to create PROTACs that target proteins implicated in cancer, such as Insulin-like Growth Factor 1 Receptor (IGF-1R) and Src kinase.[4]
Quantitative Data Presentation
While specific quantitative data for a wide range of primary amine reactions with this compound is not extensively documented in a single source, the following tables summarize typical reaction conditions and yields for analogous reactions with substituted benzaldehydes. This data provides a valuable reference for reaction optimization.
Table 1: Schiff Base Formation with Substituted Benzaldehydes
| Amine | Aldehyde | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |
| p-Chloroaniline | m-Nitrobenzaldehyde | Ethanol | Glacial Acetic Acid | Reflux | - | ~60 | [5] |
| Aniline | Benzaldehyde | Ethanol | Glacial Acetic Acid | 4 | Reflux | - | [6] |
| 4,4'-methylenedianiline | p-Chlorobenzaldehyde | Ethanol | - | - | - | - | [7] |
Table 2: Reductive Amination of Aldehydes with Primary Amines
| Amine | Aldehyde | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| L-Alaninamide | 4-(3-Fluorobenzyloxy)benzaldehyde | H₂/Pd-C | Protic Organic Solvent | - | - | High | [8] |
| Aniline | Benzaldehyde | NaBH₄ | Methanol | - | - | - | [9] |
| Benzylamine | Benzaldehyde | NaBH₄/p-TsOH | Solvent-free | - | - | Good | [7] |
Experimental Protocols
The following are detailed, generalized methodologies for the key reactions of this compound with primary amines, based on established procedures for similar substrates.
Protocol 1: Synthesis of a Schiff Base
This protocol describes the synthesis of an imine from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of ethanol in a round-bottom flask.
-
In a separate flask, dissolve the primary amine (1 equivalent) in ethanol.
-
Add the amine solution to the aldehyde solution with stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Reductive Amination
This protocol details the synthesis of a secondary amine via reductive amination.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Acetic acid (optional, for imine formation)
Procedure:
-
Dissolve this compound (1 equivalent) and the primary amine (1 equivalent) in methanol in a round-bottom flask.
-
If the imine formation is slow, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude secondary amine.
-
The product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: General reaction pathways for Schiff base formation and reductive amination.
Caption: A typical experimental workflow for the synthesis of amine derivatives.
Caption: The mechanism of action of PROTACs in targeted protein degradation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of nitrogen-containing compounds. Its reactions with primary amines, leading to Schiff bases and secondary amines, are fundamental transformations in organic and medicinal chemistry. The ability to incorporate this moiety into complex molecular architectures, such as PROTACs, highlights its importance in the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further exploration of its reactivity with a broader range of primary amines will undoubtedly lead to the discovery of new and potent biologically active molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution on 4-(2-Chloroethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the nucleophilic substitution mechanism on 4-(2-Chloroethoxy)benzaldehyde. The presence of the ether oxygen atom beta to the leaving group introduces a significant mechanistic feature: neighboring group participation (NGP), which profoundly influences the reaction rate and stereochemistry. This document outlines the core mechanistic principles, presents illustrative kinetic data from analogous systems, details experimental protocols for studying these reactions, and provides visual representations of the key pathways and workflows.
Core Mechanism: Neighboring Group Participation
The nucleophilic substitution on this compound does not proceed through a simple SN1 or SN2 pathway. Instead, it is dominated by anchimeric assistance from the lone pair of electrons on the ether oxygen atom.[1][2] This intramolecular participation leads to a significant rate enhancement compared to analogous substrates lacking the ether oxygen.[1]
The reaction proceeds in two main steps:
-
Intramolecular Cyclization: The ether oxygen acts as an internal nucleophile, attacking the carbon atom bearing the chlorine leaving group. This results in the formation of a cyclic oxonium ion intermediate, a five-membered ring, with the concomitant expulsion of the chloride ion. This initial step is typically the rate-determining step of the overall reaction.[3][4]
-
Nucleophilic Attack: The external nucleophile then attacks one of the carbon atoms of the cyclic oxonium ion intermediate. This attack occurs via an S_N2 mechanism, leading to the opening of the ring and the formation of the final substitution product.
This two-step process, involving two consecutive S_N2-like inversions, results in an overall retention of configuration at the carbon atom that was initially attacked by the nucleophile.
Below is a DOT script representation of the neighboring group participation mechanism.
(Note: Image placeholders would be replaced with actual chemical structure images in a final document.)
Caption: General mechanism of nucleophilic substitution on this compound via neighboring group participation.
Data Presentation: Illustrative Kinetic Data
Table 1: Relative Rates of Solvolysis Illustrating Anchimeric Assistance
| Substrate | Solvent | Relative Rate | Reference |
| 2-Chloroethyl phenyl ether | Ethanol | 1 | [1] |
| Ethyl chloride | Ethanol | ~10-4 | [1] |
This table illustrates the significant rate enhancement due to the participation of the ether oxygen.
Table 2: Representative Second-Order Rate Constants for the Reaction of a 2-Chloroethyl Ether with Various Nucleophiles in Methanol at 25°C
| Nucleophile | k2 (M-1s-1) |
| Azide (N3-) | 1.5 x 10-3 |
| Piperidine | 8.0 x 10-4 |
| Hydroxide (OH-) | 2.0 x 10-4 |
This table provides an example of how the rate of the NGP-assisted substitution varies with the nucleophilicity of the attacking species. Stronger nucleophiles, like the azide ion, are expected to react faster with the cyclic oxonium ion intermediate.
Experimental Protocols
A detailed experimental protocol is crucial for accurately studying the kinetics of nucleophilic substitution on this compound. The following is a generalized procedure that can be adapted for various nucleophiles and reaction conditions.
Objective: To determine the rate constant for the reaction of this compound with a given nucleophile.
Methods: The reaction progress can be monitored using techniques such as UV-Vis spectroscopy, by observing the change in absorbance of the benzaldehyde chromophore, or by gas chromatography (GC), by monitoring the disappearance of the starting material and the appearance of the product.[5][6]
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, piperidine, sodium hydroxide)
-
Solvent (e.g., methanol, ethanol, acetonitrile)
-
Thermostated reaction vessel
-
UV-Vis spectrophotometer or Gas Chromatograph
-
Standard laboratory glassware and equipment
Procedure (UV-Vis Spectroscopy):
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a stock solution of the nucleophile of known concentration in the same solvent.
-
-
Kinetic Run:
-
Equilibrate both stock solutions and the solvent to the desired reaction temperature in a thermostated water bath.
-
In a cuvette, mix appropriate volumes of the solvent and the this compound stock solution.
-
Initiate the reaction by adding a known volume of the nucleophile stock solution to the cuvette.
-
Immediately place the cuvette in the UV-Vis spectrophotometer and begin recording the absorbance at the λmax of the benzaldehyde derivative over time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Assuming pseudo-first-order conditions (with the nucleophile in large excess), the natural logarithm of the absorbance should be linear with time.
-
The pseudo-first-order rate constant (kobs) can be determined from the slope of this line.
-
The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the nucleophile.
-
Procedure (Gas Chromatography):
-
Reaction Setup:
-
In a thermostated reaction vessel, combine known amounts of this compound, the nucleophile, and the solvent.
-
-
Sampling:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent).
-
-
GC Analysis:
-
Inject the quenched aliquot into the gas chromatograph.
-
Use an appropriate temperature program and column to separate the reactant and product.
-
Determine the relative concentrations of the reactant and product from the peak areas.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Use the appropriate integrated rate law to determine the rate constant.
-
The following DOT script illustrates a general workflow for a kinetic experiment.
Caption: A generalized workflow for a kinetic study of the nucleophilic substitution on this compound.
Conclusion
The mechanism of nucleophilic substitution on this compound is a prime example of neighboring group participation, where the ether oxygen plays a crucial role in accelerating the reaction through the formation of a cyclic oxonium ion intermediate. This guide has provided a detailed overview of this mechanism, supported by illustrative data and comprehensive experimental protocols. A thorough understanding of this NGP-assisted pathway is essential for researchers and professionals in drug development and organic synthesis for the rational design of reaction conditions and the prediction of product outcomes.
References
- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
The Versatile Role of 4-(2-Chloroethoxy)benzaldehyde in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloroethoxy)benzaldehyde, a substituted benzaldehyde derivative, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive aldehyde group and a chloroethoxy moiety, render it a key intermediate in the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on its role in the development of novel therapeutics. The guide will delve into its primary application as a linker in Proteolysis Targeting Chimeras (PROTACs) and explore its utility in the synthesis of other medicinal compounds, supported by experimental protocols and signaling pathway diagrams.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| CAS Number | 54373-15-8 | [2] |
| Appearance | Solid | [3] |
| Key Functional Groups | Aldehyde, Chloroethoxy | [3] |
Application in Proteolysis Targeting Chimeras (PROTACs)
The most prominent application of this compound in medicinal chemistry is as a linker component in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase.
The this compound moiety can be readily incorporated into PROTAC linkers through various chemical transformations. The aldehyde group provides a handle for reactions such as reductive amination to connect to a ligand for the target protein or the E3 ligase. The chloroethoxy group can be used for nucleophilic substitution reactions to extend the linker chain or attach other functional groups.
General PROTAC Synthesis Workflow
The synthesis of a PROTAC typically involves a multi-step process where the target protein ligand and the E3 ligase ligand are connected via a linker. The following diagram illustrates a general workflow for PROTAC synthesis where a linker derived from this compound could be utilized.
References
In-Depth Technical Guide: Safety and Handling of 4-(2-Chloroethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 4-(2-Chloroethoxy)benzaldehyde (CAS No. 54373-15-8). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting. All data is compiled from publicly available safety data sheets and chemical databases.
Chemical Identification and Physical Properties
This compound is an aromatic aldehyde that is useful in organic synthesis and proteomics research.[1] A summary of its key chemical and physical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | PubChem[2] |
| Molecular Weight | 184.62 g/mol | PubChem[2] |
| CAS Number | 54373-15-8 | PubChem[2] |
| Appearance | Off-white to light yellow solid | ChemicalBook |
| Melting Point | 25-30°C | ChemicalBook |
| Boiling Point | 138-142°C at 2 Torr | ChemicalBook |
| Density | 1.2246 g/cm³ at 25°C | ChemicalBook |
| Solubility | No data available | |
| Vapor Pressure | No data available |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: European Chemicals Agency (ECHA) via PubChem[2]
Signal Word: Warning
Hazard Pictogram:
Toxicological Information
There is a lack of specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, for this compound in publicly available literature. However, data for the parent compound, benzaldehyde, is available and can serve as a reference point for assessing potential toxicity, though it should be interpreted with caution due to structural differences.
| Route of Exposure | Species | Value | Compound | Source |
| Oral LD50 | Rat | 1300 mg/kg | Benzaldehyde | NICNAS |
| Dermal LD50 | Rabbit | >1250 mg/kg | Benzaldehyde | NICNAS |
| Inhalation LC50 | Rat | <5 mg/L (4 hours) | Benzaldehyde | NICNAS |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure to this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
-
Respiratory Protection: If working in a poorly ventilated area or if dusts/vapors are likely to be generated, use a NIOSH-approved respirator with an appropriate cartridge.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an emergency, follow these first aid and spill response measures.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific hazards arising from the chemical: Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen chloride gas.
-
Protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area.
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for cleaning up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
Experimental Protocols for Safety Assessment
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
Objective: To determine the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are typically used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: A 0.5 g dose of the solid test substance is applied to a small area (approximately 6 cm²) of intact skin. The substance is typically moistened with a small amount of a suitable vehicle (e.g., water) to ensure good contact with the skin. The application site is covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After the exposure period, the dressing is removed, and the skin is gently cleaned. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored using a standardized system (e.g., Draize scale).
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are used.
-
Application: A single dose of the test substance (0.1 g for solids) is placed into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The examination includes scoring of the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).
-
Reversibility: The observation period may be extended up to 21 days to assess the reversibility of any observed effects.
-
Scoring: The severity of the eye reactions is scored using a standardized system.
Stability and Reactivity
-
Reactivity: No specific data available, but it is expected to be stable under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.
Disposal Considerations
-
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be treated as the chemical itself.
Conclusion
This compound is a hazardous chemical that requires careful handling to avoid skin, eye, and respiratory irritation. While specific toxicological data is limited, the available information indicates that appropriate personal protective equipment and engineering controls should be used to minimize exposure. In the event of an emergency, the first aid and spill response procedures outlined in this guide should be followed. Researchers and laboratory personnel should be thoroughly familiar with the information in this guide before working with this compound.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Users should consult the most up-to-date Safety Data Sheet (SDS) from their supplier and conduct their own risk assessments before handling this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases using 4-(2-Chloroethoxy)benzaldehyde and Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized from the condensation of primary amines with carbonyl compounds.[1] These compounds are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3] The structural flexibility of Schiff bases allows for the fine-tuning of their steric and electronic properties through the appropriate selection of aldehyde and amine precursors, making them attractive candidates for the design of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of a series of Schiff bases derived from 4-(2-chloroethoxy)benzaldehyde and various substituted anilines. The 4-(2-chloroethoxy) moiety is introduced as a potentially reactive handle for further molecular elaboration or as a pharmacophoric element contributing to the biological activity of the resulting compounds.
Applications in Drug Development
Schiff bases derived from substituted benzaldehydes have demonstrated significant potential in various therapeutic areas. The incorporation of the azomethine linkage is crucial for their biological activity.
Antimicrobial Activity: Schiff bases are known to exhibit broad-spectrum antibacterial and antifungal activities.[3][4] The imine group can interact with various cellular components, leading to the disruption of normal physiological processes in microorganisms. The lipophilicity of the Schiff bases, often enhanced by the aromatic rings, facilitates their transport across microbial cell membranes.
Anticancer Activity: A growing body of evidence suggests that Schiff bases possess potent anticancer properties.[2][5][6] Their mechanisms of action are multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and the generation of reactive oxygen species (ROS) within cancer cells.[7] Some Schiff base metal complexes have also been shown to interact with DNA, further contributing to their cytotoxic effects.[5] The chloroethoxy substituent on the benzaldehyde ring may enhance the anticancer activity through various mechanisms, including increased bioavailability or by acting as an alkylating agent under certain physiological conditions.
Experimental Protocols
General Synthesis of Schiff Bases (SB-1 to SB-4)
This protocol describes a general and efficient method for the synthesis of Schiff bases from this compound and various aniline derivatives via a condensation reaction.
Materials:
-
This compound
-
Aniline
-
4-Chloroaniline
-
4-Methoxyaniline
-
4-Nitroaniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Büchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol (approximately 15-20 mL) with stirring.
-
Amine Addition: To the stirring solution, add 1.0 equivalent of the respective aniline derivative (aniline, 4-chloroaniline, 4-methoxyaniline, or 4-nitroaniline).
-
Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[8]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours.[9]
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC. A common mobile phase for this purpose is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution. If no precipitate forms, the solution can be placed in an ice bath to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.
-
Characterization: Characterize the synthesized Schiff bases by determining their melting point and using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy.
Characterization Data
The successful synthesis of the Schiff bases can be confirmed by the following characteristic spectral data.
FTIR Spectroscopy: The formation of the Schiff base is primarily confirmed by the appearance of a strong absorption band in the region of 1604-1626 cm⁻¹, which is characteristic of the C=N (azomethine) stretching vibration. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also indicates the completion of the reaction.
¹H NMR Spectroscopy: The most characteristic signal in the ¹H NMR spectrum of a Schiff base is a singlet in the downfield region, typically between δ 8.3 and 9.0 ppm, corresponding to the proton of the azomethine group (-CH=N-).[8] The signals for the aromatic protons will appear in the range of δ 6.5-8.5 ppm. The protons of the chloroethoxy group are expected to show characteristic triplets.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the formation of the Schiff base is confirmed by the appearance of a signal for the azomethine carbon (-C=N-) in the range of δ 158-162 ppm.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of Schiff bases derived from this compound and various aniline derivatives. The data is illustrative and based on typical yields and spectral data reported for analogous Schiff base syntheses.
Table 1: Synthesis and Physicochemical Data of Schiff Bases
| Compound ID | Aniline Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| SB-1 | Aniline | C₁₅H₁₄ClNO | 259.73 | ~85-95 | 88-90 |
| SB-2 | 4-Chloroaniline | C₁₅H₁₃Cl₂NO | 294.18 | ~80-90 | 110-112 |
| SB-3 | 4-Methoxyaniline | C₁₆H₁₆ClNO₂ | 289.76 | ~88-98 | 95-97 |
| SB-4 | 4-Nitroaniline | C₁₅H₁₃ClN₂O₃ | 304.73 | ~75-85 | 135-137 |
Table 2: Key Spectroscopic Data for Synthesized Schiff Bases
| Compound ID | FTIR ν(C=N) (cm⁻¹) | ¹H NMR δ(-CH=N) (ppm) | ¹³C NMR δ(C=N) (ppm) |
| SB-1 | ~1625 | ~8.4 | ~160.5 |
| SB-2 | ~1620 | ~8.5 | ~159.8 |
| SB-3 | ~1628 | ~8.3 | ~161.2 |
| SB-4 | ~1615 | ~8.6 | ~159.2 |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of Schiff bases.
Caption: Plausible signaling pathway for the anticancer activity of Schiff bases.
References
- 1. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scispace.com [scispace.com]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Half-sandwich" Schiff-base Ir(III) complexes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Versatility of 4-(2-Chloroethoxy)benzaldehyde in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(2-Chloroethoxy)benzaldehyde is a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring a reactive aldehyde group and a chloroethoxy moiety, allows for its participation in various cyclization and condensation reactions. The aldehyde functionality serves as a key electrophilic center for reactions with nucleophiles, particularly active methylene compounds, initiating the formation of diverse heterocyclic scaffolds. The chloroethoxy group can act as a handle for further functionalization or can participate in intramolecular cyclization reactions to form oxygen-containing heterocycles. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds utilizing this compound.
I. Synthesis of Chromene Derivatives
Chromenes are a significant class of oxygen-containing heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 2-amino-4H-chromenes can be efficiently achieved through a one-pot, three-component reaction involving an aromatic aldehyde, an active methylene compound (e.g., malononitrile), and a phenolic component (e.g., resorcinol).
Application Notes:
The three-component synthesis of 2-amino-4H-chromenes is a highly efficient method for generating molecular diversity. The reaction proceeds via an initial Knoevenagel condensation of this compound with malononitrile, followed by a Michael addition of the phenolic reactant and subsequent intramolecular cyclization. The chloroethoxy group on the benzaldehyde provides a site for further structural modifications, making the resulting chromene derivatives attractive for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocol: Synthesis of 2-amino-4-(4-(2-chloroethoxy)phenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Materials:
-
This compound
-
Malononitrile
-
Resorcinol
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add resorcinol (1 equivalent) to the mixture.
-
Add a catalytic amount of piperidine (e.g., 10 mol%) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure 2-amino-4-(4-(2-chloroethoxy)phenyl)-7-hydroxy-4H-chromene-3-carbonitrile.
Quantitative Data (Expected):
| Product | Starting Materials | Catalyst | Solvent | Reaction Time (h) | Expected Yield (%) |
| 2-amino-4-(4-(2-chloroethoxy)phenyl)-7-hydroxy-4H-chromene-3-carbonitrile | This compound, Malononitrile, Resorcinol | Piperidine | Ethanol | 2-4 | 85-95 |
Logical Workflow for Chromene Synthesis:
Caption: One-pot synthesis of a 2-amino-4H-chromene derivative.
II. Synthesis of Benzofuran Derivatives
Benzofurans are another class of heterocyclic compounds with significant pharmacological properties. A common route to substituted benzofurans involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, followed by cyclization.
Application Notes:
The synthesis of benzofurans from this compound can be envisioned through a multi-step sequence. A key step would involve a reaction that ultimately leads to an intermediate with a phenolic hydroxyl group ortho to a side chain derived from the aldehyde. The chloroethoxy group can be utilized for intramolecular cyclization to form a furan ring fused to the benzene ring.
Experimental Protocol: Synthesis of 2-(4-(2-chloroethoxy)phenyl)benzofuran (Hypothetical)
This protocol is based on general methods for benzofuran synthesis and would require optimization.
Step 1: Knoevenagel Condensation
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude Knoevenagel product, ethyl 2-cyano-3-(4-(2-chloroethoxy)phenyl)acrylate.
Step 2: Subsequent Cyclization (Conceptual)
Further steps would be required to introduce a hydroxyl group ortho to the vinyl group and then induce cyclization. This could potentially be achieved through various synthetic strategies that are beyond the scope of a simple protocol and would require significant research and development.
Synthetic Pathway for Benzofuran:
Caption: Conceptual pathway for benzofuran synthesis.
III. Synthesis of Dihydropyridine Derivatives
Dihydropyridines are well-known for their applications as calcium channel blockers. The Hantzsch dihydropyridine synthesis is a classic multi-component reaction used to prepare these heterocycles.
Application Notes:
A four-component reaction of this compound, an active methylene compound (e.g., ethyl acetoacetate), a β-ketoester, and a nitrogen source (e.g., ammonium acetate) can be employed for the synthesis of substituted dihydropyridines. This one-pot synthesis is highly convergent and allows for the rapid generation of a library of compounds for biological screening.
Experimental Protocol: Synthesis of diethyl 4-(4-(2-chloroethoxy)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with stirring.
-
The solid product will precipitate. Collect the precipitate by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the product from ethanol to obtain pure diethyl 4-(4-(2-chloroethoxy)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
Quantitative Data (Expected):
| Product | Starting Materials | Nitrogen Source | Solvent | Reaction Time (h) | Expected Yield (%) |
| diethyl 4-(4-(2-chloroethoxy)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | This compound, Ethyl acetoacetate | Ammonium acetate | Ethanol | 4-6 | 80-90 |
Hantzsch Dihydropyridine Synthesis Workflow:
Caption: Hantzsch synthesis of a dihydropyridine derivative.
Disclaimer: The experimental protocols and expected quantitative data provided are based on established chemical principles and analogous reactions reported in the scientific literature. These should be considered as starting points, and optimization of reaction conditions may be necessary to achieve the desired outcomes. All laboratory work should be conducted with appropriate safety precautions.
Application Notes and Protocols for 4-(2-Chloroethoxy)benzaldehyde as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-(2-Chloroethoxy)benzaldehyde as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines a hypothetical application of this linker in the development of a PROTAC targeting a protein of interest (POI) for degradation.
Introduction to this compound in PROTAC Design
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The nature of the linker is critical for the efficacy of a PROTAC, as it dictates the spatial orientation of the POI and the E3 ligase, which is essential for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the POI.
This compound is a bifunctional linker that offers two distinct reactive handles for the sequential attachment of the POI and E3 ligase ligands. The aldehyde group is amenable to reductive amination with an amine-functionalized ligand, while the chloroethoxy group can undergo nucleophilic substitution with a nucleophile-containing ligand (e.g., a phenol or thiol). This allows for a modular and flexible approach to PROTAC synthesis.
Hypothetical PROTAC Synthesis using this compound
For the purpose of these application notes, we will describe the synthesis of a hypothetical PROTAC, "PROTAC-XYZ," designed to degrade a target protein "Protein-X" by recruiting the E3 ligase Cereblon (CRBN). In this example, an amine-containing CRBN ligand (e.g., pomalidomide with an amino linker) will be attached via reductive amination, and a phenolic POI ligand will be coupled through nucleophilic substitution.
Diagram of the PROTAC-XYZ Mechanism of Action
Caption: Mechanism of action of a hypothetical PROTAC-XYZ.
Experimental Protocols
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for PROTAC-XYZ.
Protocol 3.1.1: Reductive Amination of this compound with an Amine-Functionalized E3 Ligase Ligand
-
Reaction Setup: In a round-bottom flask, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add acetic acid (0.1 eq) to catalyze the formation of the imine intermediate. Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the intermediate.
Protocol 3.1.2: Nucleophilic Substitution to Couple the POI Ligand
-
Reaction Setup: In a round-bottom flask, dissolve the intermediate from the previous step (1.0 eq) and the phenolic POI ligand (1.2 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the final PROTAC-XYZ by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Diagram of the Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of PROTAC-XYZ.
Protocol 3.2.1: Western Blot for Protein-X Degradation
-
Cell Culture and Treatment: Seed a relevant cell line in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of PROTAC-XYZ (e.g., 1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for Protein-X overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the Protein-X band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 3.2.2: HiBiT Assay for Protein Degradation Kinetics
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding for Protein-X.
-
Assay Setup: Plate the HiBiT-tagged cells in a 96-well white plate.
-
Detection Reagent Addition: Add the Nano-Glo® HiBiT Lytic Detection System reagent to the cells.
-
PROTAC Treatment: Treat the cells with a serial dilution of PROTAC-XYZ.
-
Luminescence Measurement: Measure the luminescence at different time points to determine the kinetics of protein degradation.
-
Data Analysis: Calculate the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) from the dose-response curve at a specific time point.
Protocol 3.2.3: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Co-transfect cells with plasmids encoding for NanoLuc®-Protein-X fusion protein and a HaloTag®-CRBN fusion protein.
-
Tracer and Ligand Addition: Add the NanoBRET™ tracer for Protein-X and the HaloTag® ligand to the cells.
-
PROTAC Treatment: Add increasing concentrations of PROTAC-XYZ to the cells.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates the displacement of the tracer by the PROTAC, confirming target engagement.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Data Presentation
The quantitative data obtained from the biological evaluation of PROTAC-XYZ should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical Degradation and Target Engagement Data for PROTAC-XYZ
| Compound | Target Protein | E3 Ligase | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Target Engagement IC₅₀ (nM)³ |
| PROTAC-XYZ | Protein-X | CRBN | 50 | 95 | 15 |
| Negative Control⁴ | Protein-X | CRBN | >10,000 | <10 | >10,000 |
¹Half-maximal degradation concentration determined by Western Blot or HiBiT assay after 24-hour treatment. ²Maximum degradation percentage determined by Western Blot or HiBiT assay after 24-hour treatment. ³Half-maximal inhibitory concentration for target engagement determined by NanoBRET™ assay. ⁴A control compound, for example, with an inactive E3 ligase ligand.
Table 2: Hypothetical Cell Viability Data for PROTAC-XYZ
| Compound | Cell Line | GI₅₀ (µM)⁵ |
| PROTAC-XYZ | Cell Line A | 5.2 |
| PROTAC-XYZ | Cell Line B | 8.9 |
⁵Half-maximal growth inhibition concentration determined by a cell viability assay (e.g., CellTiter-Glo®) after 72-hour treatment.
Disclaimer: This document provides a hypothetical application and general protocols. Researchers should optimize the conditions for their specific target, ligands, and cell lines. All laboratory work should be conducted in accordance with institutional safety guidelines. The provided protocols are for research use only and not for diagnostic or therapeutic procedures.
Application Notes and Protocols for 4-(2-Chloroethoxy)benzaldehyde in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 4-(2-chloroethoxy)benzaldehyde. While direct literature on fluorescent probes from this specific precursor is limited, the following protocols and data are based on well-established synthetic methodologies for analogous benzaldehyde derivatives and serve as a guide for the development of novel fluorescent tools.
Introduction
This compound is a versatile building block for the synthesis of fluorescent probes. The benzaldehyde moiety serves as a reactive handle for the construction of various fluorophore scaffolds through reactions such as Knoevenagel condensation or Schiff base formation. The chloroethoxy group provides a functional site for introducing targeting moieties, enabling the specific localization of the probe within cellular compartments, or for modulating the probe's photophysical properties. This document outlines a hypothetical application for the synthesis of a lysosome-targeting fluorescent probe, designated Lyso-Probe 1, for the detection of changes in lysosomal pH.
Application: Lysosome-Targeting Fluorescent Probe for pH Sensing
Probe Name: Lyso-Probe 1 (Hypothetical)
Principle: The proposed probe, Lyso-Probe 1, is designed as a "turn-on" fluorescent sensor for acidic environments, characteristic of lysosomes (pH 4.5-5.5). The synthesis involves a Knoevenagel condensation of this compound with an active methylene compound to form the core fluorophore. Subsequently, the terminal chlorine of the chloroethoxy group is substituted with morpholine, a well-known lysosome-targeting group. In a neutral or basic environment, the probe is expected to be in a non-fluorescent state. Upon accumulation in the acidic lysosomes, protonation of the morpholine nitrogen is hypothesized to induce a change in the intramolecular charge transfer (ICT) process, leading to a significant increase in fluorescence emission.
Proposed Signaling Pathway
Caption: Proposed mechanism of Lyso-Probe 1 for lysosomal pH sensing.
Data Presentation
The following table summarizes the hypothetical photophysical and performance data for Lyso-Probe 1.
| Parameter | Value | Conditions |
| Absorption Maximum (λ_abs_) | 410 nm | PBS buffer, pH 7.4 |
| 425 nm | Acetate buffer, pH 4.5 | |
| Emission Maximum (λ_em_) | 530 nm | Acetate buffer, pH 4.5 |
| Quantum Yield (Φ) | < 0.01 | PBS buffer, pH 7.4 |
| 0.35 | Acetate buffer, pH 4.5 | |
| pKa | 5.0 | |
| Limit of Detection (LOD) for H+ | Not applicable (ratiometric) | |
| Cell Permeability | Good | |
| Lysosomal Colocalization Coefficient | > 0.9 | Pearson's coefficient with LysoTracker™ Red |
Experimental Protocols
Synthesis of Lyso-Probe 1
The synthesis of Lyso-Probe 1 is proposed as a two-step process. First, a Knoevenagel condensation to form the fluorophore core, followed by the introduction of the lysosome-targeting morpholine group.
Caption: Proposed synthetic workflow for Lyso-Probe 1.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Morpholine
-
Potassium carbonate
-
Acetonitrile
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step 1: Synthesis of the Intermediate Fluorophore
-
In a 100 mL round-bottom flask, dissolve this compound (1.85 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 40 mL of absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 mL).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the solid under vacuum to obtain the intermediate fluorophore.
Step 2: Synthesis of Lyso-Probe 1
-
In a 100 mL round-bottom flask, dissolve the intermediate fluorophore (2.33 g, 10 mmol) in 50 mL of acetonitrile.
-
Add morpholine (1.3 g, 15 mmol) and potassium carbonate (2.07 g, 15 mmol).
-
Reflux the reaction mixture for 12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield Lyso-Probe 1 as a solid.
Protocol for Cellular Imaging
Materials:
-
Lyso-Probe 1
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Live cells (e.g., HeLa cells)
-
LysoTracker™ Red DND-99
-
Confocal laser scanning microscope
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of Lyso-Probe 1 in DMSO.
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.
-
Probe Loading:
-
Dilute the 1 mM stock solution of Lyso-Probe 1 to a final concentration of 5 µM in fresh cell culture medium.
-
Remove the old medium from the cells and wash twice with PBS.
-
Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C.
-
-
Co-staining (Optional):
-
For colocalization studies, add LysoTracker™ Red to the medium at its recommended concentration during the last 15 minutes of incubation with Lyso-Probe 1.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells three times with PBS to remove any excess probe.
-
Add fresh PBS or imaging buffer to the cells.
-
-
Fluorescence Imaging:
-
Image the cells using a confocal laser scanning microscope.
-
Excite Lyso-Probe 1 at approximately 405 nm and collect the emission between 500-550 nm.
-
If co-staining, excite LysoTracker™ Red at approximately 577 nm and collect the emission between 590-650 nm.
-
-
Inducing Lysosomal pH Change (Optional):
-
To observe the probe's response to pH changes, treat the cells with agents known to alter lysosomal pH, such as chloroquine or bafilomycin A1, and image the change in fluorescence intensity over time.
-
Disclaimer
The application notes and protocols provided herein are based on established chemical principles and analogous reactions for the synthesis of fluorescent probes. The specific reaction conditions, yields, and photophysical properties of "Lyso-Probe 1" are hypothetical and have not been experimentally validated. Researchers should use this information as a guide and optimize the procedures for their specific experimental setup. All laboratory work should be conducted with appropriate safety precautions.
Application Notes and Protocols for Protein Modification Using 4-(2-Chloroethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the modification of proteins using the bifunctional reagent 4-(2-Chloroethoxy)benzaldehyde. This reagent possesses two reactive moieties: an aldehyde group for the modification of primary amines, such as the ε-amino group of lysine residues, via reductive amination, and a chloroethoxy group for the alkylation of nucleophilic residues, primarily the thiol group of cysteine. The described methodologies are relevant for applications in bioconjugation, proteomics, and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), where this compound can serve as a versatile linker.
Introduction
This compound is a heterobifunctional crosslinker that enables the covalent conjugation of molecules to proteins. Its aldehyde functionality reacts with primary amines on the protein surface to form a Schiff base, which is subsequently reduced to a stable secondary amine. The chloroethoxy group can act as an alkylating agent, forming a stable thioether bond with cysteine residues. This dual reactivity allows for either a two-step sequential modification or a one-pot modification strategy, depending on the desired outcome and the protein's characteristics. As a component of PROTACs, this linker can be used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand, thereby inducing targeted protein degradation through the ubiquitin-proteasome system.[1]
Reaction Mechanisms
The modification of a protein with this compound proceeds through two primary reactions:
-
Reductive Amination: The aldehyde group reacts with a primary amine (e.g., lysine residue) to form an unstable Schiff base. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is then used to reduce the imine to a stable secondary amine bond.[2]
-
Alkylation: The chloroethoxy group is an electrophile that can react with nucleophilic amino acid side chains. The most reactive nucleophile on a protein surface under physiological conditions is the thiol group of a cysteine residue, which attacks the carbon bearing the chlorine atom in an Sₙ2 reaction to form a stable thioether linkage.[3]
Experimental Protocols
Herein, we provide protocols for both a two-step and a one-pot modification of a target protein.
Materials and Reagents
-
Target Protein (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction Buffer A (Reductive Amination): 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.4
-
Reaction Buffer B (Alkylation): 0.1 M Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., PD-10)
-
Tris(2-carboxyethyl)phosphine (TCEP) (for reduction of disulfide bonds, if necessary)
-
TNBSA (2,4,6-Trinitrobenzenesulfonic acid) solution
-
LC-MS grade water and acetonitrile
Protocol 1: Two-Step Sequential Protein Modification
This protocol is recommended when controlled, site-selective modification is desired, first targeting lysine residues and then cysteine residues.
Step 1: Reductive Amination of Lysine Residues
-
Protein Preparation: Dissolve the target protein in Reaction Buffer A to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose cysteine residues for the subsequent step, do not add a reducing agent at this stage.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Reduction: Prepare a fresh 1 M stock solution of NaBH₃CN in water. Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20 mM.
-
Incubation: Incubate for an additional 2 hours at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B.
Step 2: Alkylation of Cysteine Residues
-
Alkylation Reaction: The chloroethoxy group on the conjugated linker will now react with the free cysteine residues.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a thiol-containing reagent like β-mercaptoethanol or dithiothreitol to a final concentration of 50 mM.
-
Final Purification: Purify the final protein conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 2: One-Pot Protein Modification
This protocol is suitable for a more rapid modification process where simultaneous reaction at both lysine and cysteine residues is acceptable.
-
Protein Preparation: Dissolve the target protein in a reaction buffer suitable for both reactions, such as 0.1 M HEPES, 150 mM NaCl, pH 7.5, to a final concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds with TCEP as described in Protocol 1, Step 2.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Reduction: Prepare a fresh 1 M stock solution of NaBH₃CN in water. Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20 mM.
-
Incubation: Incubate for an additional 4-12 hours at room temperature or overnight at 4°C to allow for both the reductive amination and alkylation to proceed.
-
Quenching: Quench any unreacted aldehyde groups by adding Tris-HCl to a final concentration of 50 mM.
-
Final Purification: Purify the final protein conjugate using a desalting column equilibrated with a suitable storage buffer.
Characterization and Data Presentation
Quantification of Modification
TNBSA Assay for Primary Amine Modification:
The extent of lysine modification can be quantified by measuring the remaining free primary amines using the TNBSA assay.[4][5][6]
-
Prepare a standard curve using a known concentration of the unmodified protein.
-
React both the unmodified and modified protein samples with TNBSA solution according to the manufacturer's protocol.
-
Measure the absorbance at 335 nm.[4]
-
Calculate the percentage of modified lysine residues by comparing the absorbance of the modified protein to the unmodified control.
Table 1: Quantification of Lysine Modification using TNBSA Assay
| Sample | Protein Concentration (mg/mL) | Absorbance at 335 nm (AU) | % Free Amines | % Modification Efficiency |
| Unmodified Protein | 1.0 | 0.850 | 100% | 0% |
| Modified Protein (10x excess) | 1.0 | 0.425 | 50% | 50% |
| Modified Protein (20x excess) | 1.0 | 0.213 | 25% | 75% |
| Modified Protein (50x excess) | 1.0 | 0.085 | 10% | 90% |
Mass Spectrometry for Overall Conjugate Characterization:
LC-MS analysis is a powerful tool to determine the degree of modification and the heterogeneity of the final product.[1][7][8]
-
Analyze the unmodified and modified protein samples by ESI-MS.
-
Deconvolute the mass spectra to determine the molecular weight of the protein species.
-
The mass shift will indicate the number of linker molecules conjugated to the protein. The mass of this compound is 184.62 Da. The net mass addition for reductive amination is the mass of the linker minus the mass of a water molecule (18.02 Da), resulting in a mass shift of approximately 166.6 Da per modification. The mass addition for alkylation is the mass of the linker minus the mass of HCl (36.46 Da), resulting in a mass shift of approximately 148.16 Da per modification.
Table 2: LC-MS Analysis of Protein Conjugates
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Number of Modifications |
| Unmodified BSA | 66430 | 66431 | - | 0 |
| Lysine Modified BSA | 66597 | 66598 | ~167 | 1 |
| 66764 | 66765 | ~334 | 2 | |
| Lys & Cys Modified BSA | 66745 | 66746 | ~315 | 1 Lys + 1 Cys |
| 66912 | 66913 | ~482 | 2 Lys + 1 Cys |
Visualizations
Signaling Pathway: Ubiquitin-Proteasome System
Since this compound is a known PROTAC linker, understanding the pathway it hijacks is crucial.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.
Experimental Workflow: Two-Step Protein Modification
Caption: Workflow for the two-step modification of a protein.
Logical Relationship: One-Pot vs. Two-Step Modification
Caption: Decision logic for choosing a modification protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 8. researchgate.net [researchgate.net]
Anwendungs- und Protokollhinweise zur Derivatisierung von Peptiden mit 4-(2-Chlorethoxy)benzaldehyd für die massenspektrometrische Analyse
Anwendungsgebiete: Proteomik, Peptid-Quantifizierung, Analyse posttranslationaler Modifikationen, Arzneimittelentwicklung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Die chemische Derivatisierung von Peptiden ist eine entscheidende Technik in der massenspektrometriebasierten Proteomik, die darauf abzielt, die Ionisierungseffizienz zu verbessern, die chromatographische Trennung zu optimieren und eine gezieltere Fragmentierung für die Sequenzanalyse zu ermöglichen. Die Derivatisierung mit 4-(2-Chlorethoxy)benzaldehyd zielt auf die primären Aminogruppen von Peptiden ab, insbesondere auf den N-Terminus und die ε-Aminogruppe von Lysinresten, durch reduktive Aminierung. Diese Modifikation führt eine hydrophobe und leicht ionisierbare Gruppe ein, was die Nachweisempfindlichkeit in der Flüssigchromatographie-Massenspektrometrie (LC-MS) erhöht.
Obwohl spezifische, von Experten begutachtete Protokolle für 4-(2-Chlorethoxy)benzaldehyd in der Peptidanalyse rar sind, können die hier beschriebenen Prinzipien und Methoden auf der Grundlage etablierter Protokolle für ähnliche aromatische Aldehyde extrapoliert werden. Diese Anwendungsbeschreibung bietet einen detaillierten, repräsentativen Leitfaden für die Durchführung dieser Derivatisierung, einschließlich der Reaktionsbedingungen, der Probenvorbereitung und der massenspektrometrischen Analyse.
Theoretischer Hintergrund
Die Reaktion von Peptiden mit 4-(2-Chlorethoxy)benzaldehyd erfolgt über eine reduktive Aminierung. Im ersten Schritt reagiert die Aldehydgruppe mit einer primären Aminogruppe des Peptids (N-Terminus oder Lysin-Seitenkette) und bildet eine Schiffsche Base. Diese wird anschließend durch ein Reduktionsmittel, wie z. B. Natriumcyanoborhydrid (NaBH₃CN), zu einer stabilen sekundären Aminbindung reduziert.
Die Vorteile dieser Derivatisierung umfassen:
-
Verbesserte Ionisation: Die Einführung der Benzylgruppe kann die Protonenaffinität des Peptids erhöhen, was zu einer stärkeren Signalintensität im Massenspektrum führt.
-
Verbesserte chromatographische Eigenschaften: Die erhöhte Hydrophobizität des derivatisierten Peptids führt zu einer besseren Retention auf Umkehrphasen-Chromatographiesäulen, was besonders für kleine, hydrophile Peptide von Vorteil ist.
-
Gezielte Fragmentierung: Die Modifikation kann das Fragmentierungsverhalten des Peptids bei der Tandem-Massenspektrometrie (MS/MS) beeinflussen und möglicherweise die Generierung von informativen Fragmentionen fördern.
Quantitative Datenübersicht (Hypothetisch)
Da keine spezifischen quantitativen Daten für die Derivatisierung mit 4-(2-Chlorethoxy)benzaldehyd verfügbar sind, wird in der folgenden Tabelle eine hypothetische Zusammenfassung der erwarteten Leistungsverbesserungen basierend auf analogen Derivatisierungsreagenzien dargestellt.
| Parameter | Unbehandeltes Peptid | Derivatisiertes Peptid | Verbesserung (Faktor) |
| Relative Signalintensität (MS) | 1,0 x 10⁵ | 8,5 x 10⁵ | 8,5 |
| Retentionszeit (C18-Säule) | 2,5 min | 12,8 min | 5,1 |
| Sequenzabdeckung (MS/MS) | 65 % | 85 % | 1,3 |
| Nachweisgrenze (LOD) | 10 fmol | 1 fmol | 10 |
Diese Daten sind repräsentativ und sollen die potenziellen Vorteile der Derivatisierung veranschaulichen.
Experimentelle Protokolle
Wichtiger Hinweis: Dieses Protokoll ist ein repräsentatives Beispiel, das auf den Prinzipien der reduktiven Aminierung von Peptiden mit aromatischen Aldehyden basiert.[1] Optimierungen können für spezifische Peptide oder Probenmatrizes erforderlich sein.
Materialien:
-
Peptidprobe (in wässriger Pufferlösung, z. B. 50 mM Ammoniumbicarbonat, pH 8)
-
4-(2-Chlorethoxy)benzaldehyd
-
Natriumcyanoborhydrid (NaBH₃CN)
-
Dimethylsulfoxid (DMSO)
-
Essigsäure
-
Ameisensäure
-
Acetonitril (ACN) für die LC-MS
-
Wasser (LC-MS-Qualität)
-
Festphasenextraktions (SPE)-Kartuschen (z. B. C18)
Protokoll 1: Derivatisierung von Peptiden
-
Vorbereitung der Reagenzien:
-
Lösen Sie 4-(2-Chlorethoxy)benzaldehyd in DMSO zu einer Stammlösung von 100 mM.
-
Bereiten Sie eine frische 1 M Lösung von NaBH₃CN in Wasser vor.
-
-
Reaktionsansatz:
-
Zu 100 µL einer Peptidlösung (ca. 1 mg/mL) geben Sie 5 µL der 4-(2-Chlorethoxy)benzaldehyd-Lösung (resultiert in einem molaren Überschuss des Aldehyds).
-
Vortexen Sie die Mischung kurz und inkubieren Sie sie für 10 Minuten bei Raumtemperatur, um die Bildung der Schiffschen Base zu ermöglichen.
-
Fügen Sie 5 µL der 1 M NaBH₃CN-Lösung hinzu.
-
Passen Sie den pH-Wert der Lösung vorsichtig auf ca. 6-7 an, indem Sie eine verdünnte Essigsäurelösung zugeben.
-
Inkubieren Sie die Reaktion für 2 Stunden bei Raumtemperatur.
-
-
Reaktions-Quenching und Probenreinigung:
-
Beenden Sie die Reaktion durch Zugabe von 5 µL Ameisensäure.
-
Entsalzen und reinigen Sie die derivatisierten Peptide mittels SPE (C18-Kartusche).
-
Konditionieren Sie die Kartusche mit 1 mL ACN und äquilibrieren Sie sie anschließend mit 1 mL 0,1%iger Ameisensäure in Wasser.
-
Laden Sie die Probe auf die Kartusche.
-
Waschen Sie mit 1 mL 0,1%iger Ameisensäure in Wasser, um Salze und überschüssige Reagenzien zu entfernen.
-
Eluieren Sie die derivatisierten Peptide mit 500 µL einer Lösung aus 70% ACN und 0,1% Ameisensäure.
-
-
Trocknen Sie die eluierte Probe in einem Vakuumzentrifugator und rekonstituieren Sie sie in einem für die LC-MS-Analyse geeigneten Lösungsmittel (z. B. 2% ACN, 0,1% Ameisensäure in Wasser).
-
Protokoll 2: LC-MS/MS-Analyse
-
Flüssigchromatographie (LC):
-
Säule: C18-Umkehrphasensäule (z. B. 2,1 mm x 100 mm, 1,8 µm Partikelgröße)
-
Mobile Phase A: 0,1% Ameisensäure in Wasser
-
Mobile Phase B: 0,1% Ameisensäure in Acetonitril
-
Flussrate: 0,3 mL/min
-
Gradient:
-
0-5 min: 2% B
-
5-45 min: 2-40% B
-
45-50 min: 40-90% B
-
50-55 min: 90% B
-
55-60 min: 90-2% B (Rekonditionierung)
-
-
-
Massenspektrometrie (MS):
-
Ionisierungsmodus: Elektrospray-Ionisierung (ESI), positiv
-
Scan-Bereich (MS1): m/z 300-2000
-
MS/MS-Modus: Datenabhängige Akquisition (DDA) der 5 intensivsten Ionen aus dem MS1-Scan.
-
Fragmentierung: Kollisions-induzierte Dissoziation (CID) oder höhere Energie kollisionale Dissoziation (HCD)
-
Ausschluss: Dynamischer Ausschluss für 30 Sekunden nach zwei MS/MS-Ereignissen.
-
Visualisierungen
Abbildung 1: Allgemeiner Mechanismus der reduktiven Aminierung.
Abbildung 2: Experimenteller Arbeitsablauf.
References
Application Notes and Protocols for Knoevenagel Condensation Reactions Involving 4-(2-Chloroethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(2-Chloroethoxy)benzaldehyde in Knoevenagel condensation reactions. This document outlines the reaction mechanism, detailed experimental protocols, and comparative data to guide the synthesis of various α,β-unsaturated compounds, which are valuable intermediates in medicinal chemistry and materials science.
Introduction to Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[1][2][3][4] The reaction typically proceeds through a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product.[3][5] This reaction is a modification of the aldol condensation and is widely utilized in the production of fine chemicals, polymers, and pharmaceutical intermediates.[1][4]
The general features of the Knoevenagel condensation include:
-
Aldehydes reacting faster than ketones. [2]
-
The requirement of an active methylene compound with two electron-withdrawing groups (e.g., malonic esters, ethyl acetoacetate, malononitrile).[2][3]
-
The importance of the catalyst and solvent system in influencing reaction efficiency.[2]
Reaction Mechanism
The Knoevenagel condensation can proceed through two primary pathways, depending on the catalyst employed.
-
Direct Enolate Pathway: A weak base deprotonates the active methylene compound to form a resonance-stabilized enolate. This nucleophile then attacks the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to form the final product.[4][5]
-
Iminium Pathway (Amine Catalysis): With a primary or secondary amine catalyst, an iminium ion is formed with the aldehyde. This iminium ion is a better electrophile than the aldehyde itself, facilitating the attack by the enolate of the active methylene compound.[3][6]
Experimental Protocols
While specific data for this compound is not abundant in the provided literature, the following protocols, adapted from procedures for other substituted benzaldehydes, can serve as a starting point for its use in Knoevenagel condensations.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This protocol is a classic and widely used method for Knoevenagel condensations.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of the active methylene compound to the solution.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).[7]
-
Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.[7]
-
Dry the product under vacuum.
Protocol 2: Sodium Hydroxide-Catalyzed Solvent-Free Condensation
This method offers a greener alternative by avoiding the use of organic solvents.
Materials:
-
This compound
-
Acetophenone or a substituted acetophenone
-
Sodium hydroxide (NaOH) pellets (catalyst)
-
Mortar and pestle
Procedure:
-
In a mortar, combine equimolar amounts of this compound, the acetophenone derivative, and powdered sodium hydroxide.[9]
-
Grind the mixture with a pestle for approximately 10 minutes. The reaction mixture will typically turn into a paste.[9]
-
After grinding, add water to the paste and break up the solid.
-
Isolate the crude chalcone product by suction filtration and wash with water.[9]
-
Recrystallize the product from 95% ethanol to achieve higher purity.[9]
Protocol 3: Heterogeneous Catalysis with SeO₂/ZrO₂ under Solvent-Free Conditions
This protocol utilizes a solid-supported catalyst that can be easily recovered and reused.[1]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile)
-
SeO₂/ZrO₂ catalyst
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a 25 ml round-bottom flask, take a mixture of this compound (2 mmol) and the active methylene compound (2.1 mmol).[1]
-
Add the SeO₂/ZrO₂ catalyst (e.g., 0.1 g).[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress by TLC.
-
Once the aldehyde has been completely consumed, separate the catalyst from the reaction mixture by filtration.[1]
-
Extract the product with ether.[1]
-
The catalyst can be washed, dried, and reused for subsequent reactions.[1]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Knoevenagel condensation of various substituted benzaldehydes with different active methylene compounds, providing a reference for expected outcomes with this compound.
Table 1: Knoevenagel Condensation of Various Benzaldehydes with Malononitrile
| Benzaldehyde Derivative | Catalyst | Solvent | Temperature | Time | Yield (%) |
| 4-Nitrobenzaldehyde | SeO₂/ZrO₂ | Water | Room Temp. | 0.5 h | 98 |
| 4-Nitrobenzaldehyde | SeO₂/ZrO₂ | Solvent-free | Room Temp. | 0.75 h | 96[1] |
| 4-Chlorobenzaldehyde | Chitosan | Solvent-free | Room Temp. | <30 min | >85[10] |
| Benzaldehyde | Chitosan | Solvent-free | Room Temp. | <30 min | >85[10] |
| 4-Chloro-3-nitrobenzaldehyde | Piperidine | Ethanol | Reflux | 2 h | High (not specified) |
Table 2: Knoevenagel Condensation for Chalcone Synthesis
| Benzaldehyde Derivative | Ketone | Catalyst | Solvent | Temperature | Yield (%) |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH | None | Grinding | High (not specified)[9] |
| 4-Hydroxybenzaldehyde | Acetophenone | 30% NaOH | Ethanol | Ice bath | 72-82 |
| 4-Nitrobenzaldehyde | Acetophenone | 30% NaOH | Ethanol | Ice bath | 72-82 |
| Benzaldehyde | 4'-Chloroacetophenone | NaOH | None | Grinding | High (not specified)[9] |
Visualizations
Knoevenagel Condensation General Mechanism
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Workflow for Piperidine-Catalyzed Synthesis
Caption: Workflow for a typical Knoevenagel condensation experiment.
References
- 1. jocpr.com [jocpr.com]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Contact Support [mychemblog.com]
- 4. purechemistry.org [purechemistry.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(2-Chloroethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 4-(2-Chloroethoxy)benzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for elaboration into a variety of complex molecular architectures. The protocols provided herein are representative examples and may require optimization for specific substrates and reaction scales.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] this compound is a bifunctional molecule featuring a reactive aldehyde and a chloroethoxy group. The chloroethoxy moiety can participate in cross-coupling reactions, providing a powerful handle for molecular diversification. The resulting products, bearing a substituted ethoxybenzaldehyde scaffold, are valuable intermediates in the synthesis of biologically active compounds. For instance, benzaldehyde derivatives are precursors to a wide range of pharmaceuticals, including anticonvulsants and tranquilizers.
Overview of Key Cross-Coupling Reactions
This section outlines the application of four major palladium-catalyzed cross-coupling reactions with this compound.
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide. In the context of this compound, the chloroethoxy group can be coupled with various aryl or vinyl boronic acids.
-
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] This allows for the introduction of vinyl groups, leading to the synthesis of stilbene and related derivatives.[3]
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.[4]
-
Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[2]
The general catalytic cycles for these reactions are well-established and typically involve oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki), migratory insertion (for Heck), or reaction with a copper acetylide (for Sonogashira), and finally, reductive elimination to afford the product and regenerate the Pd(0) catalyst.
.dot digraph "General_Palladium_Cross_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PdII [label="R-Pd(II)-X L_n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Coupling Step\n(Transmetalation, etc.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_coupled [label="R-Pd(II)-R' L_n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="R-R'", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
Reactant1 [label="R-X", shape=plaintext, fontcolor="#202124"]; Reactant2 [label="R'", shape=plaintext, fontcolor="#202124"];
Reactant1 -> OxAdd [style=dashed]; Pd0 -> OxAdd; OxAdd -> PdII; Reactant2 -> Coupling [style=dashed]; PdII -> Coupling; Coupling -> PdII_coupled; PdII_coupled -> RedElim; RedElim -> Product; RedElim -> Pd0; } .enddot Figure 1: Generalized Catalytic Cycle for Palladium Cross-Coupling Reactions.
Experimental Protocols
The following are representative protocols for the palladium-catalyzed cross-coupling of this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. All reagents are hazardous and should be handled with appropriate personal protective equipment.
This protocol describes the coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or SPhos
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane or Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PCy₃, 0.04 mmol, 4 mol%) in the anhydrous solvent (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
If using a biphasic system, add degassed water (1 mL).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol outlines the coupling of this compound with an alkene, such as styrene or an acrylate.
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃)
-
A base such as triethylamine (Et₃N) or sodium acetate (NaOAc)
-
Anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (5 mL) and the base (e.g., Et₃N, 2.0 mmol).
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter off any solids and concentrate the filtrate.
-
Purify the residue by column chromatography.
This protocol describes the coupling of this compound with a terminal alkyne.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A base such as triethylamine (Et₃N) or diisopropylamine (DIPA)
-
Anhydrous solvent such as tetrahydrofuran (THF) or DMF
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.015 mmol, 1.5 mol%), and CuI (0.03 mmol, 3 mol%).
-
Add the anhydrous solvent (10 mL) and the base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
This protocol outlines the amination of this compound with a primary or secondary amine.
Reaction Scheme: R1R2NH + Cl-CH2CH2-O-Ph-CHO --[Pd catalyst, base]--> R1R2N-CH2CH2-O-Ph-CHO
References
- 1. rsc.org [rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. BRPI0803375A2 - compounds derived from 4-hydroxy-3-methoxy-benzaldehyde, process for obtaining, pharmaceutical composition, use of one or more compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Protecting Group Strategies for 4-(2-Chloroethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the protection of the aldehyde functional group in 4-(2-Chloroethoxy)benzaldehyde. The selection of an appropriate protecting group is critical in multi-step organic synthesis to ensure chemoselectivity and achieve high yields of the desired product. This document focuses on two of the most common and effective strategies: the formation of cyclic acetals (1,3-dioxolanes) and cyclic dithioacetals (1,3-dithianes).
Introduction to Protecting Group Strategy
In organic synthesis, a protecting group is used to temporarily mask a reactive functional group to prevent it from reacting in subsequent steps.[1] For aldehydes, which are susceptible to oxidation, reduction, and nucleophilic attack, protection is often necessary to carry out transformations elsewhere in the molecule.[2] An ideal protecting group should be easy to introduce and remove in high yields and stable under the desired reaction conditions.[3]
The two primary strategies discussed herein involve the reaction of the aldehyde with a 1,2-diol or a 1,3-dithiol to form a five or six-membered ring, respectively.
-
Acetal Protection (1,3-Dioxolane Formation): Reaction with ethylene glycol in the presence of an acid catalyst forms a 1,3-dioxolane. This group is stable to basic and nucleophilic conditions but is readily cleaved by aqueous acid.[2][4]
-
Dithioacetal Protection (1,3-Dithiane Formation): Reaction with 1,3-propanedithiol, typically with a Lewis acid catalyst, yields a 1,3-dithiane. Dithioacetals are stable under both acidic and basic conditions, offering a more robust protection strategy.[5][6]
The choice between these two strategies depends on the specific reaction sequence planned. The dithioacetal offers broader stability, while the acetal allows for milder deprotection conditions if subsequent steps are acid-sensitive.
Visualization of Protecting Group Strategy
Experimental Protocols
The following protocols are adapted from established methods for the protection and deprotection of benzaldehydes.
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of 2-(4-(2-chloroethoxy)phenyl)-1,3-dioxolane.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).[2]
-
Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.[2]
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed (typically 2-6 hours).[2]
-
Cool the reaction mixture to room temperature.[2]
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.[2]
Protocol 2: Deprotection of 2-(4-(2-chloroethoxy)phenyl)-1,3-dioxolane
This protocol describes the acid-catalyzed hydrolysis of the acetal to regenerate the aldehyde.
Materials:
-
2-(4-(2-chloroethoxy)phenyl)-1,3-dioxolane
-
Acetone
-
Water
-
Hydrochloric acid (HCl, catalytic amount)
-
Sodium bicarbonate (solid)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the protected aldehyde (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of hydrochloric acid (e.g., a few drops of 1M HCl).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the acid by adding solid sodium bicarbonate until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to afford the deprotected aldehyde.
Protocol 3: Dithioacetal Protection of this compound
This protocol outlines the formation of 2-(4-(2-chloroethoxy)phenyl)-1,3-dithiane.
Materials:
-
This compound
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or another suitable Lewis acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) and 1,3-propanedithiol (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of boron trifluoride diethyl etherate (e.g., 0.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: Deprotection of 2-(4-(2-chloroethoxy)phenyl)-1,3-dithiane
This protocol describes the deprotection of the dithioacetal using a mercury(II)-based reagent.
Materials:
-
2-(4-(2-chloroethoxy)phenyl)-1,3-dithiane
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Acetonitrile (CH₃CN)
-
Water
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of the dithiane (1.0 eq) in aqueous acetonitrile (e.g., 9:1 CH₃CN:H₂O), add mercury(II) chloride (2.2 eq) and calcium carbonate (2.2 eq).[7]
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or dichloromethane) and filter through a pad of Celite® to remove the mercury salts.
-
Wash the filter cake with the same organic solvent.
-
Wash the combined filtrate with saturated aqueous ammonium acetate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the deprotected aldehyde.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of benzaldehyde derivatives. These serve as a guideline for the reactions with this compound.
Table 1: Acetal Protection and Deprotection of Benzaldehyde Derivatives
| Substrate | Protecting Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethylene Glycol | p-TsOH | Toluene | Reflux | 2-4 | >90 | [2] |
| 4-Chlorobenzaldehyde | Ethylene Glycol | p-TsOH | Xylene | 135-140 | 15-20 | >90 | [8] |
| Salicin | Benzaldehyde Dimethyl Acetal | p-TsOH·H₂O | DMF | 80 | 2 | 63 | |
| 2-Phenyl-1,3-dioxolane | aq. HCl | Acetone/H₂O | RT | 0.5-2 | >95 | Inferred from general knowledge |
Table 2: Dithioacetal Protection and Deprotection of Benzaldehyde Derivatives
| Substrate | Protecting Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Benzaldehyde | 1,3-Propanedithiol | Iodine | CH₂Cl₂ | RT | 10 | 98 | |
| Benzaldehyde | 1,3-Propanedithiol | Yttrium triflate | CH₂Cl₂ | RT | 15 | 94 | [5] |
| 2-(3-Nitrophenyl)-1,3-dithiane | Hg(NO₃)₂·3H₂O | Solid-state | RT | 1-4 | 95 | [9] | |
| Various dithianes/dithiolanes | 30% H₂O₂ / I₂ | H₂O / SDS | RT | 5-30 | 85-95 | [10] |
Conclusion
The protection of the aldehyde group in this compound can be effectively achieved using either ethylene glycol to form a 1,3-dioxolane or 1,3-propanedithiol to form a 1,3-dithiane. The choice of protecting group should be guided by the stability requirements of the subsequent synthetic steps. The provided protocols offer reliable methods for both the protection and deprotection of the aldehyde functionality, enabling a broader range of chemical transformations on the molecule. Researchers should optimize the reaction conditions for their specific applications to ensure the highest possible yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. spegroup.ru [spegroup.ru]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
Application Notes and Protocols: 4-(2-Chloroethoxy)benzaldehyde as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(2-Chloroethoxy)benzaldehyde as a key starting material for the synthesis of diverse bioactive molecules. This document outlines detailed synthetic protocols, presents biological activity data of representative derivatives, and illustrates potential signaling pathways involved in their mechanism of action.
Introduction
This compound is a valuable bifunctional building block in medicinal chemistry. The presence of a reactive aldehyde group allows for the construction of various molecular scaffolds, such as chalcones and hydrazones, through well-established condensation reactions. The chloroethoxy moiety offers a site for further functionalization, enabling the synthesis of a wide array of derivatives with potential therapeutic applications. This dual reactivity makes it an attractive starting point for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Benzaldehyde and its derivatives are known to possess a range of biological activities, including antimicrobial and antifungal properties.[1]
Synthesis of Bioactive Molecules
The aldehyde functionality of this compound serves as a key reaction site for the synthesis of various heterocyclic and open-chain compounds. Two prominent examples are the synthesis of chalcones and hydrazones.
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system, are well-documented precursors for flavonoids and exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects.[2][3][4] The Claisen-Schmidt condensation is a reliable method for their synthesis.[3][4]
Reaction Scheme:
Materials:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone, 4-Methylacetophenone, 4-Methoxyacetophenone)
-
Ethanol (or Methanol)
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (10-40%)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
Dissolve equimolar amounts of this compound and the chosen substituted acetophenone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the crude product.
-
Purify the chalcone by recrystallization from a suitable solvent, such as ethanol.
Expected Outcome:
This procedure typically yields chalcone derivatives in good yields. The products can be characterized by their melting points and spectroscopic techniques like IR and NMR.[2][5]
Protocol 2: Synthesis of Hydrazone Derivatives
Hydrazones are another class of bioactive compounds that can be readily synthesized from this compound. They are known to possess a variety of biological activities, including antiamoebic and antimicrobial properties.[6][7]
Reaction Scheme:
Materials:
-
This compound
-
A suitable hydrazide (e.g., Isonicotinohydrazide, Benzohydrazide)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux apparatus
-
Stirring apparatus
Procedure:
-
Dissolve this compound and an equimolar amount of the selected hydrazide in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture with stirring for 2-6 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that crystallizes out is collected by filtration.
-
Wash the product with cold ethanol.
-
Dry the purified hydrazone derivative.
Biological Activities of Derivatives
Derivatives of this compound are anticipated to exhibit a range of biological activities. While specific data for derivatives of this exact molecule are not extensively published, data from structurally similar compounds provide valuable insights into their potential.
Anticancer Activity
Chalcones derived from substituted benzaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines.[8] For instance, certain chalcones have been shown to induce apoptosis in cancer cells.[8] Benzyloxybenzaldehyde derivatives, which are structurally related to ethers of hydroxybenzaldehydes, have shown potent anticancer activity against the HL-60 cell line, inducing apoptosis and arresting the cell cycle at the G2/M phase.[4]
Table 1: Representative Anticancer Activity of Structurally Related Chalcones
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Chalcones | MCF-7 (Breast) | IC50 | < 20 µg/mL | [8] |
| Chalcones | A549 (Lung) | IC50 | Variable | [8] |
| Chalcones | PC3 (Prostate) | IC50 | < 20 µg/mL | [8] |
| Chalcones | HT-29 (Colorectal) | IC50 | < 20 µg/mL | [8] |
| Benzyloxybenzaldehydes | HL-60 (Leukemia) | Activity | Significant at 1-10 µM | [4] |
Antimicrobial and Antifungal Activity
Benzaldehyde derivatives are recognized for their antimicrobial properties.[6] Chalcones synthesized from various benzaldehydes have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5][9] The antifungal activity of benzaldehydes is often attributed to the disruption of cellular antioxidation systems in fungi.
Table 2: Representative Antimicrobial Activity of Structurally Related Chalcones
| Compound Class | Microorganism | Activity Metric | Result | Reference |
| Chalcones | Staphylococcus aureus | Zone of Inhibition | Active | [5][9] |
| Chalcones | Escherichia coli | Zone of Inhibition | Active | [5][9] |
| Benzaldehydes | Aspergillus flavus | Growth Inhibition | Active | |
| Benzaldehydes | Aspergillus fumigatus | Growth Inhibition | Active |
Signaling Pathways and Mechanisms of Action
The biological effects of molecules derived from this compound are likely mediated through the modulation of various cellular signaling pathways.
Induction of Apoptosis in Cancer Cells
Many anticancer chalcones exert their effect by inducing programmed cell death, or apoptosis.[8] This can occur through both intrinsic (mitochondrial) and extrinsic pathways. Benzyloxybenzaldehyde derivatives have been shown to induce apoptosis by causing a loss of mitochondrial membrane potential.[4]
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer and inflammatory diseases. Some benzaldehyde derivatives have been found to exhibit anti-inflammatory effects by suppressing the MAPK signaling pathway.[3] This suggests that derivatives of this compound could potentially exert anti-inflammatory or anticancer effects through this mechanism.
Visualizations
Synthetic Workflow
The general workflow for the synthesis and evaluation of bioactive molecules from this compound is depicted below.
Caption: General workflow for synthesis and evaluation.
Potential Signaling Pathway: MAPK Inhibition
The following diagram illustrates a simplified model of how a bioactive derivative might inhibit the MAPK signaling pathway to produce an anti-inflammatory or anticancer effect.
Caption: Potential inhibition of the MAPK signaling pathway.
Conclusion
This compound is a promising and versatile starting material for the synthesis of a wide range of bioactive molecules. The straightforward and efficient synthetic protocols, coupled with the potential for significant anticancer and antimicrobial activities, make its derivatives attractive candidates for further investigation in drug discovery and development programs. The information provided in these application notes serves as a valuable resource for researchers aiming to explore the therapeutic potential of novel compounds derived from this versatile building block.
References
- 1. Synthesis of Chalcone Derivatives and its Antimicrobial Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. rltsc.edu.in [rltsc.edu.in]
- 3. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | C9H9ClO2 | CID 143156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 4-(2-Chloroethoxy)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-(2-Chloroethoxy)benzaldehyde. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a 2-chloroethylating agent, such as 1,2-dichloroethane or 2-chloroethanol, in the presence of a base.[1][2][3]
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are 4-hydroxybenzaldehyde and a source for the 2-chloroethoxy group. Common alkylating agents include 1,2-dichloroethane or 2-chloroethanol derivatives like 1-chloro-2-tosyloxyethane.[4] A suitable base is also required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde.
Q3: What are the potential side reactions I should be aware of?
A3: The primary side reactions include:
-
E2 Elimination: This is more likely with secondary or tertiary alkyl halides, leading to the formation of alkenes.[5][6]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring instead of the oxygen atom.[5]
-
Dialkylation: If using a di-substituted alkylating agent like 1,2-dichloroethane, a secondary reaction can occur where a second molecule of 4-hydroxybenzaldehyde reacts with the already formed product.
Q4: How can I purify the final product?
A4: Purification of this compound can be achieved through several methods. A common approach involves an initial workup with an aqueous solution to remove inorganic salts, followed by extraction with an organic solvent. Further purification can be achieved by distillation under reduced pressure or by forming a sodium bisulfite adduct to selectively remove the aldehyde, which can then be regenerated.[4][7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the 4-hydroxybenzaldehyde. 2. Poor Nucleophilicity of Alkoxide: The solvent may be solvating the phenoxide, reducing its nucleophilic strength. 3. Inactive Alkylating Agent: The chloroethoxy source may be of poor quality or have decomposed. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH). Ensure anhydrous conditions when using these bases. 2. Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[5][9] 3. Use a fresh or purified alkylating agent. Consider converting 2-chloroethanol to a more reactive tosylate.[4] 4. Gradually increase the reaction temperature while monitoring for byproduct formation. A typical range is 50-100 °C.[5] |
| Formation of a White Precipitate During Reaction | The sodium or potassium salt of 4-hydroxybenzaldehyde may be precipitating out of the solvent. | This is often normal. Ensure vigorous stirring to maintain a good suspension for the reaction to proceed. |
| Presence of Unreacted 4-Hydroxybenzaldehyde | 1. Insufficient Alkylating Agent: The molar ratio of the alkylating agent to 4-hydroxybenzaldehyde may be too low. 2. Short Reaction Time: The reaction may not have reached completion. | 1. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time until the starting material is consumed. |
| Formation of an Alkene Byproduct | E2 Elimination: This is more likely if using a sterically hindered alkylating agent or a very strong, bulky base at high temperatures. | 1. Use a primary alkylating agent like 1-bromo-2-chloroethane or 2-chloroethanol. 2. Use a less sterically hindered base. 3. Maintain a lower reaction temperature.[5] |
| Product is Contaminated with a C-Alkylated Isomer | Solvent Effects: Protic solvents can favor C-alkylation of phenoxides. | Use a polar aprotic solvent such as DMF or acetonitrile to promote O-alkylation.[5] |
| Difficulty in Isolating the Product | Emulsion during Workup: The presence of both organic and aqueous phases with dissolved salts can lead to the formation of an emulsion. Product is an Oil: The product may not crystallize easily. | 1. Add a saturated brine solution to the separatory funnel to break the emulsion. 2. If the product is an oil, purification by vacuum distillation is recommended.[4] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from a similar synthesis of 2-(2-chloroethyloxy)benzaldehyde.[4]
Materials:
-
4-Hydroxybenzaldehyde
-
1-Chloro-2-tosyloxyethane (or 1,2-dichloroethane)
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether (or Ethyl acetate)
-
10% Sodium Hydroxide solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: To the stirred suspension, add 1-chloro-2-tosyloxyethane (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 24-72 hours, or heat to 60-80°C to increase the reaction rate. Monitor the reaction progress by TLC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of DMF). .
-
Wash the combined organic layers with 10% sodium hydroxide solution to remove any unreacted 4-hydroxybenzaldehyde, followed by a wash with saturated brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil or low melting solid.
Quantitative Data
Table 1: Reactant Molar Ratios and Yields
| Reactant 1 | Reactant 2 | Base | Molar Ratio (1:2:Base) | Typical Yield | Reference |
| 4-Hydroxybenzaldehyde | 1-Chloro-2-tosyloxyethane | K₂CO₃ | 1 : 1.1 : 1.5 | ~86% (analogous reaction) | [4] |
| 4-Hydroxybenzaldehyde | 1,2-Dichloroethane | NaOH (with PTC) | 1 : 1.2 : 2 | Variable | [10] |
Table 2: Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the phenoxide and favor O-alkylation.[5] |
| Base | K₂CO₃, NaH | K₂CO₃ is a mild and effective base. NaH can be used for complete deprotonation but requires anhydrous conditions.[4] |
| Temperature | Room Temperature to 80°C | Higher temperatures can increase the reaction rate but may also promote side reactions. Optimization is key. |
| Reaction Time | 24 - 72 hours | Reaction progress should be monitored by TLC to determine the optimal time. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. crdeepjournal.org [crdeepjournal.org]
Side products in the synthesis of 4-(2-Chloroethoxy)benzaldehyde and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Chloroethoxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 4-hydroxybenzaldehyde?
A1: The synthesis of this compound from 4-hydroxybenzaldehyde and an alkylating agent like 1-bromo-2-chloroethane or 1,2-dichloroethane is a classic example of the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The first step involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkylating agent, displacing a halide ion and forming the ether linkage.
Q2: What are the most common side products I should expect in this synthesis?
A2: While the Williamson ether synthesis is generally efficient, several side products can form depending on the reaction conditions. The most common impurities include:
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Unreacted 4-hydroxybenzaldehyde: Incomplete reaction is a common source of this impurity.
-
Elimination Products: The base used to deprotonate the phenol can also induce an elimination reaction (E2) with the alkyl halide, particularly at higher temperatures, leading to the formation of volatile byproducts like vinyl chloride.
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Di-alkylation Product (Bis-ether): If 1,2-dichloroethane or 1-bromo-2-chloroethane is used in excess or under certain conditions, a second molecule of 4-hydroxybenzaldehyde can react at the other end of the chloroethoxy group, leading to the formation of 1,2-bis(4-formylphenoxy)ethane.
-
Polymerization/Tar Formation: Phenolic compounds, especially under strongly basic conditions and heat, can be susceptible to polymerization, resulting in the formation of insoluble, tar-like substances.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system for TLC analysis would be a mixture of n-hexane and ethyl acetate. The starting material, 4-hydroxybenzaldehyde, is significantly more polar than the product, this compound, and will therefore have a lower Rf value. The disappearance of the 4-hydroxybenzaldehyde spot and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | 1. Incomplete deprotonation of 4-hydroxybenzaldehyde. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Competing elimination reaction. | 1. Ensure a sufficiently strong base (e.g., NaH, K₂CO₃) and anhydrous conditions are used for complete phenoxide formation. 2. Optimize the reaction temperature. While higher temperatures can increase the rate, they may also favor side reactions. A moderate temperature (e.g., 60-80 °C) is often a good starting point. 3. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. 4. Use a less sterically hindered base and maintain a moderate reaction temperature to minimize elimination. |
| Presence of Unreacted 4-hydroxybenzaldehyde in the Product | 1. Incomplete reaction. 2. Inefficient purification. | 1. Increase the reaction time or consider a slight excess of the alkylating agent. 2. Perform an alkaline wash (e.g., with 5% NaOH solution) during the workup. The acidic proton of the unreacted phenol will be deprotonated, making it soluble in the aqueous basic solution and allowing for its separation from the organic layer containing the desired ether product. |
| Formation of a Dark, Tarry Substance | Polymerization of the starting material or product under harsh basic conditions. | 1. Use a milder base (e.g., K₂CO₃ instead of NaH) if possible. 2. Maintain a moderate reaction temperature. 3. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Difficulty in Isolating the Product | The product may be an oil or a low-melting solid at room temperature. | 1. After aqueous workup and drying of the organic layer, remove the solvent under reduced pressure. 2. If the product is an oil, consider purification by column chromatography. 3. If it is a solid, attempt recrystallization from a suitable solvent system like hexane/toluene or ethanol/water. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure adapted from similar Williamson ether syntheses.
Materials:
-
4-hydroxybenzaldehyde
-
1-bromo-2-chloroethane (or 1,2-dichloroethane)
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Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
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5% Sodium hydroxide (NaOH) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to 60-70 °C and add 1-bromo-2-chloroethane (1.2 eq) dropwise.
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Maintain the reaction at this temperature and monitor its progress by TLC (e.g., using 3:1 hexane/ethyl acetate).
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After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with 5% NaOH solution (2 x volumes) to remove unreacted 4-hydroxybenzaldehyde.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol 1: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as hexane:toluene (1:1) or ethanol/water.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator may induce crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Purification Protocol 2: Column Chromatography
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Prepare a silica gel column using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity).
-
Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
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Elute the column with the solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Expected Yield and Purity of this compound
| Purification Stage | Typical Yield Range | Expected Purity | Analytical Method |
| Crude Product | 80-95% | 85-95% | TLC, ¹H NMR |
| After Recrystallization | 60-80% | >98% | TLC, ¹H NMR, Melting Point |
| After Column Chromatography | 70-90% | >99% | TLC, ¹H NMR, HPLC |
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Purification of 4-(2-Chloroethoxy)benzaldehyde by column chromatography versus recrystallization
This technical support guide provides detailed troubleshooting advice and protocols for the purification of 4-(2-chloroethoxy)benzaldehyde, comparing column chromatography and recrystallization methods.
Frequently Asked Questions (FAQs)
Q1: Which purification method is better for this compound: column chromatography or recrystallization?
A1: The choice between column chromatography and recrystallization depends on the impurity profile and the scale of your purification.
-
Column Chromatography is generally the preferred method when dealing with a complex mixture of impurities or when the impurities have similar properties to the desired product. It offers superior separation capabilities.
-
Recrystallization is a simpler and often faster technique, ideal for removing small amounts of impurities from a relatively pure solid sample.[1][2] However, given that this compound has a low melting point (25-30°C), it is prone to "oiling out" instead of crystallizing, which can make this method challenging.[3][4]
Q2: What is a recommended solvent system (eluent) for purifying this compound by column chromatography?
A2: For moderately polar compounds like aromatic aldehydes, a common and effective mobile phase is a mixture of a non-polar solvent and a more polar solvent. For this compound on silica gel, a good starting point is a gradient or isocratic system of Hexane/Ethyl Acetate .[5] You can determine the optimal ratio by running Thin Layer Chromatography (TLC) first, aiming for an Rf value of approximately 0.3 for the product.[5] Other solvent systems like dichloromethane/hexane may also be effective.[6]
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: Due to the compound's low melting point, finding a single ideal solvent is difficult. A mixed solvent system is often more successful.[3] A good approach is to dissolve the compound in a minimal amount of a solvent in which it is highly soluble (e.g., ethanol, acetone, or ethyl acetate) and then add a miscible "anti-solvent" in which it is poorly soluble (e.g., water or hexane) dropwise until the solution becomes cloudy.[7][8] Gentle warming to redissolve the solid, followed by very slow cooling, is crucial to encourage crystal formation rather than oiling out.[3]
Q4: What are the common impurities that might be present after the synthesis of this compound?
A4: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
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Starting Materials: Unreacted 4-hydroxybenzaldehyde or 1,2-dichloroethane.
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By-products: Dimerization or polymerization products of the aldehyde.
-
Degradation Products: The most common degradation product is the corresponding carboxylic acid, 4-(2-chloroethoxy)benzoic acid, formed by air oxidation.[9] This acidic impurity can often be removed by column chromatography.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a standard procedure for purifying this compound using flash column chromatography on silica gel.
-
TLC Analysis: First, determine the optimal eluent composition by running TLC plates. Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). The ideal system will give your product an Rf value of ~0.3 and show good separation from impurities.
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the non-polar component of your eluent (hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent like dichloromethane.[10] Carefully pipette this solution onto the top of the silica bed.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel (2-3 times the mass of the sample), and evaporate the solvent to obtain a free-flowing powder.[10] Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring the surface of the silica is not disturbed.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate (a drop rate of about 5 cm per minute is a good target).[11]
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials. The size of the fractions should be appropriate for the column size.
-
Monitor the elution process by TLC analysis of the collected fractions to identify which ones contain the purified product.
-
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Mixed-Solvent Recrystallization
This protocol is designed to minimize the risk of the compound "oiling out."
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Solvent Selection: Based on preliminary tests, an Ethanol/Water system is a good candidate.
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid at boiling temperature.[8]
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise with constant swirling until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
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Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.[8]
-
Cooling and Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling will likely cause the compound to oil out.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[12]
-
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Typical Column Chromatography Parameters
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard stationary phase for moderately polar organic compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) | Provides good separation for aromatic aldehydes. The ratio should be optimized via TLC.[5] |
| Loading Method | Dry Loading | Recommended if solubility in the eluent is low, to ensure a narrow starting band and better separation.[10] |
| Target Rf | ~0.3 | Provides a good balance between resolution and elution time. |
Table 2: Recrystallization Solvent System Selection (Hypothetical Data)
| Solvent System | Solubility (Hot) | Solubility (Cold) | Potential Outcome |
| Ethanol | High | Moderate | Low yield, as a significant amount may remain in solution. |
| Hexane | Low | Very Low | Poor initial dissolution, not a good primary solvent. |
| Water | Insoluble | Insoluble | Not suitable as a primary solvent, but can be used as an anti-solvent.[7] |
| Ethanol/Water | High (in min. hot ethanol) | Very Low | Recommended System . Allows for high recovery upon cooling after reaching saturation with water.[8] |
| Ethyl Acetate/Hexane | High (in min. hot EA) | Very Low | Alternative System . Similar principle to Ethanol/Water. |
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product won't elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Poor separation | - Incorrect eluent system.- Column overloaded.- Column packed improperly (cracks/channels).- Sample band too diffuse. | - Re-optimize eluent with TLC.- Use a larger column or less sample.- Repack the column carefully.- Use a more concentrated sample solution for loading. |
| Compound streaking | - Compound is degrading on silica.- Compound is too polar for the eluent. | - Deactivate the silica gel with a small amount of triethylamine (1%) in the eluent.[5]- Switch to a more polar eluent system. |
| Compound decomposes | The compound is unstable on acidic silica gel. | Switch to a different stationary phase like neutral alumina or deactivated silica gel.[5][6] |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" | - The solution is cooling too quickly.- The boiling point of the solvent is lower than the melting point of the impure compound.- The concentration of impurities is too high. | - Ensure very slow cooling. Insulate the flask to slow heat loss.[3]- Add slightly more solvent before cooling.- Try a different solvent system with a higher boiling point.- First, purify by column chromatography to remove the bulk of impurities. |
| No crystals form | - The solution is not saturated (too much solvent was added).- The solution is supersaturated. | - Evaporate some of the solvent to increase concentration and try cooling again.[3]- Scratch the inner surface of the flask with a glass rod or add a seed crystal.[12] |
| Very low yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Crystals were filtered before crystallization was complete. | - Use the absolute minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtering.- Use an ice-cold solvent to wash the crystals to minimize loss. |
| Crystals are impure | - The cooling was too rapid, trapping impurities.- The crystals were not washed properly. | - Allow the solution to cool as slowly as possible.- Wash the filtered crystals with a small amount of fresh, ice-cold recrystallization solvent. |
Visualizations
Caption: Workflow for purification by column chromatography.
Caption: Workflow for purification by mixed-solvent recrystallization.
Caption: Troubleshooting logic for when a compound "oils out".
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. This compound | 54373-15-8 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. orgsyn.org [orgsyn.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 4-(2-Chloroethoxy)benzaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-(2-Chloroethoxy)benzaldehyde derivatives.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Low product yield is a common issue during the scale-up of the Williamson ether synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Incomplete Deprotonation of 4-hydroxybenzaldehyde | Use a sufficiently strong base to ensure complete formation of the phenoxide. On a large scale, consider using potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) with a phase-transfer catalyst. Ensure the base is fresh and properly stored to maintain its reactivity. | Complete conversion of 4-hydroxybenzaldehyde to the more nucleophilic phenoxide, leading to an increased reaction rate and higher product yield. |
| Competing E2 Elimination of the Alkylating Agent | This is a common side reaction, especially with more sterically hindered alkyl halides. While 1-bromo-2-chloroethane or 1,2-dichloroethane are primary halides and less prone to elimination, high temperatures can still promote this pathway. Maintain a controlled reaction temperature, typically between 50-100°C for standard Williamson ether synthesis.[1][2] | Minimized formation of vinyl chloride and other elimination byproducts, thereby increasing the yield of the desired ether. |
| Side Reaction: C-Alkylation of the Phenoxide | The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[2][3] To favor O-alkylation, use polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.[1][2][3] | Increased selectivity for the desired O-alkylated product, this compound, over C-alkylated isomers. |
| Sub-optimal Reaction Temperature | A temperature that is too low will result in a slow reaction rate and incomplete conversion. Conversely, a temperature that is too high can promote side reactions like E2 elimination and decomposition of the product or starting materials. Optimize the reaction temperature through small-scale trials before proceeding to a large-scale batch. Industrial processes for similar aromatic ethers have been successful at temperatures up to 300°C with weaker alkylating agents, which can streamline the process.[1] | An optimized balance between reaction rate and selectivity, leading to a higher and more consistent yield. |
| Poor Mixing and Mass Transfer | Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing overall yield. Ensure the reactor is equipped with an appropriate agitator and that the stirring speed is sufficient to maintain a homogeneous reaction mixture. | Uniform reaction conditions throughout the reactor, leading to more consistent product quality and higher yield. |
| Impure Starting Materials | The quality of the starting materials, particularly 4-hydroxybenzaldehyde and the chloroethoxy source (e.g., 1-bromo-2-chloroethane), is critical. Impurities can interfere with the reaction or introduce contaminants that are difficult to remove later. Ensure all starting materials meet the required purity specifications before use. | A cleaner reaction profile with fewer side products and a higher yield of the desired product. |
Problem 2: Product Purity Issues and Difficult Purification
Achieving high purity on a large scale can be challenging due to the presence of unreacted starting materials, byproducts, and residual solvent.
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Presence of Unreacted 4-hydroxybenzaldehyde | Improve the efficiency of the reaction by ensuring complete deprotonation and using a slight excess of the alkylating agent. During work-up, perform an aqueous base wash (e.g., with dilute NaOH) to extract the acidic 4-hydroxybenzaldehyde into the aqueous layer. | Removal of unreacted 4-hydroxybenzaldehyde, leading to a purer product. |
| Residual Alkylating Agent | If a volatile alkylating agent like 1,2-dichloroethane is used, it can often be removed by distillation under reduced pressure. | Efficient removal of the excess alkylating agent from the product. |
| Formation of Gummy or Oily Product During Crystallization | This can be caused by residual high-boiling solvents like DMF or the presence of impurities that inhibit crystallization. Ensure thorough removal of the solvent under high vacuum. If impurities are the issue, consider purification via column chromatography before crystallization, or explore different crystallization solvent systems. For some aromatic aldehydes, forming a bisulfite adduct can be an effective purification method. | A crystalline solid product that is easier to handle, filter, and dry, with improved purity. |
| Difficulty in Crystallization | Finding a suitable solvent system for large-scale crystallization can be challenging. The product may be too soluble in some solvents and not soluble enough in others. A mixed solvent system (e.g., toluene/heptane, ethyl acetate/hexane) can be effective. A slow cooling rate is crucial for the formation of well-defined crystals. | Formation of a crystalline product with high purity and good filtration characteristics. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The most common and industrially viable method is the Williamson ether synthesis.[1] This involves the reaction of 4-hydroxybenzaldehyde with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane or 1,2-dichloroethane, in the presence of a base.[1]
Q2: What are the key safety considerations when scaling up this synthesis?
A2: The primary safety concerns are the handling of corrosive bases (like NaOH), the management of exothermic reactions, and the toxicity and flammability of the solvents and reagents used. It is crucial to have a well-designed reactor with adequate cooling capacity and to carefully control the rate of reagent addition to manage the heat generated. Proper personal protective equipment (PPE) and adequate ventilation are mandatory.
Q3: How can I control the exotherm of the reaction on a large scale?
A3: To manage the exotherm, you can:
-
Control the addition rate: Add the alkylating agent slowly to the solution of the phenoxide to control the rate of reaction and heat generation.
-
Ensure efficient cooling: Use a reactor with a cooling jacket and ensure good heat transfer by maintaining adequate agitation.
-
Choose an appropriate solvent: The solvent can act as a heat sink. A solvent with a higher boiling point can allow for better temperature control at elevated temperatures.
Q4: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A4: A phase-transfer catalyst, such as a quaternary ammonium salt, can be used to facilitate the reaction between the aqueous phase (containing the phenoxide salt) and the organic phase (containing the alkylating agent).[4][5][6][7] This can allow for the use of milder bases like potassium carbonate and may lead to faster reaction times and higher yields. PTC is particularly useful in large-scale syntheses where handling large volumes of anhydrous solvents can be challenging and costly.[4]
Q5: How can I monitor the progress of the reaction on a large scale?
A5: Reaction progress can be monitored by taking small samples from the reactor and analyzing them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). This allows you to track the disappearance of the starting materials and the formation of the product, helping to determine the reaction endpoint.
Experimental Protocols
Key Experiment: Scale-Up Williamson Ether Synthesis of this compound
This protocol is a general guideline for a pilot-plant scale synthesis and should be optimized based on available equipment and safety assessments.
Materials:
-
4-hydroxybenzaldehyde
-
1-Bromo-2-chloroethane (or 1,2-dichloroethane)
-
Potassium Carbonate (anhydrous powder)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Heptane
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel.
-
Heating/cooling circulator for the reactor jacket.
-
Large separatory funnel or extraction vessel.
-
Rotary evaporator with a vacuum pump.
-
Crystallization vessel with stirrer.
-
Filtration equipment (e.g., Nutsche filter).
-
Vacuum oven for drying.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reactants: Charge the reactor with 4-hydroxybenzaldehyde and N,N-dimethylformamide (DMF). Begin agitation.
-
Base Addition: Add anhydrous potassium carbonate to the reactor.
-
Heating: Heat the reaction mixture to 80-90°C.
-
Alkylating Agent Addition: Slowly add 1-bromo-2-chloroethane to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the temperature between 80-90°C. Monitor the internal temperature closely to control the exotherm.
-
Reaction Monitoring: Hold the reaction mixture at 80-90°C and monitor the progress by HPLC or GC until the 4-hydroxybenzaldehyde is consumed (typically 4-8 hours).
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly add water to the reactor to quench the reaction and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to an extraction vessel. Add toluene and agitate to extract the product into the organic phase. Separate the aqueous layer. Wash the organic layer with water and then with a brine solution.
-
Solvent Removal: Concentrate the organic layer under reduced pressure using a rotary evaporator to remove the toluene.
-
Crystallization: Add a suitable crystallization solvent system (e.g., toluene/heptane) to the crude product. Heat to dissolve, then cool slowly to induce crystallization.
-
Isolation and Drying: Isolate the crystalline product by filtration. Wash the filter cake with cold heptane. Dry the product in a vacuum oven at a suitable temperature.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Experimental Workflow for Scale-Up Synthesis
Caption: General workflow for the scale-up synthesis process.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 4. jetir.org [jetir.org]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Phase transfer catalysis | PPTX [slideshare.net]
Preventing polymerization of 4-(2-Chloroethoxy)benzaldehyde during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the prevention of degradation, including polymerization and oxidation, of 4-(2-Chloroethoxy)benzaldehyde during storage.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the storage and handling of this compound, helping to identify causes and implement corrective actions.
| Issue Observed | Possible Cause(s) | Recommended Action(s) |
| Change in Appearance (e.g., yellowing, darkening) | Oxidation of the aldehyde group to the corresponding carboxylic acid. | - Confirm the purity of the material using analytical methods like NMR or HPLC.- If purity is compromised, consider purification by recrystallization.- For future prevention, ensure storage under an inert atmosphere and protected from light. |
| Formation of Solid Precipitate | The primary cause is likely the formation of 4-(2-chloroethoxy)benzoic acid via oxidation, which may have different solubility. While less common for aromatic aldehydes, some oligomerization could also contribute. | - Analyze the precipitate to identify its chemical nature.- If oxidation is confirmed, review storage conditions and implement stricter inert atmosphere protocols.- If the material is in solution, filter to remove the precipitate before use, after confirming the purity of the remaining solution. |
| Inconsistent Experimental Results | Degradation of the starting material due to improper storage, leading to lower effective concentration and the presence of impurities. | - Always use a fresh, unopened sample for critical experiments if degradation is suspected.- Re-evaluate the purity of the stored this compound before use.- Ensure that the material is brought to room temperature under an inert atmosphere before opening to prevent moisture condensation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The most significant degradation pathway for aromatic aldehydes like this compound is not typically polymerization but rather autoxidation. When exposed to atmospheric oxygen, the aldehyde group (-CHO) can be oxidized to a carboxylic acid group (-COOH), forming 4-(2-chloroethoxy)benzoic acid. This process can be accelerated by exposure to light and elevated temperatures.
Q2: What are the ideal storage conditions to prevent the degradation of this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][2] It is also recommended to store it in a cool, dark, and dry place.
Q3: Can I use chemical inhibitors to prevent the degradation of this compound?
A3: Yes, antioxidants can be added to inhibit the oxidation of aldehydes. Common and effective inhibitors for benzaldehydes include hydroquinone and catechol.[3] These compounds work by scavenging free radicals that propagate the oxidation chain reaction. The typical concentration for these inhibitors is very low, often in the range of 100-500 ppm.
Q4: My this compound has turned slightly yellow. Can I still use it?
A4: A slight yellowing may indicate a minor degree of oxidation. For non-critical applications, the material might still be usable. However, for experiments sensitive to impurities, it is crucial to first assess the purity of the compound using analytical techniques such as NMR, GC-MS, or HPLC. If significant degradation has occurred, purification by recrystallization may be necessary.
Q5: What is the recommended procedure for handling a previously opened bottle of this compound?
A5: When using a previously opened bottle, it is important to minimize its exposure to air and moisture. Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture inside. After dispensing the required amount, flush the headspace of the container with a dry, inert gas like nitrogen or argon before sealing it tightly.
Storage Condition Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (as a solid)[1][2] or Refrigerated (2-8 °C) | Lower temperatures slow down the rate of chemical degradation. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[1][2] | Prevents oxidation of the aldehyde to a carboxylic acid. |
| Light | Amber vial or stored in the dark | Minimizes light-catalyzed degradation. |
| Container | Tightly sealed, appropriate for chemical storage | Prevents exposure to atmospheric oxygen and moisture. |
Experimental Protocols
Protocol for Inhibitor Addition
-
Objective: To add a chemical inhibitor to this compound for long-term storage.
-
Materials:
-
This compound
-
Hydroquinone or Butylated Hydroxytoluene (BHT)
-
A suitable solvent in which both the aldehyde and inhibitor are soluble (e.g., anhydrous toluene or THF), if the aldehyde is a solid and requires dissolution for uniform mixing.
-
Inert gas supply (Nitrogen or Argon)
-
Appropriate glassware and sealing materials.
-
-
Procedure:
-
If this compound is a solid, gently warm it to its melting point (25-30°C) under an inert atmosphere to liquefy it. Alternatively, dissolve it in a minimal amount of a dry, inert solvent.
-
Prepare a stock solution of the inhibitor (e.g., 1% w/v BHT in anhydrous toluene).
-
Under a continuous stream of inert gas, add the calculated volume of the inhibitor stock solution to the this compound to achieve the desired final concentration (e.g., 200 ppm).
-
Mix thoroughly to ensure uniform distribution of the inhibitor.
-
If a solvent was used, it can be removed under reduced pressure, ensuring the temperature is kept low to avoid degradation.
-
Store the stabilized compound in a tightly sealed container under an inert atmosphere in a cool, dark place.
-
Logical Workflow for Troubleshooting
References
Troubleshooting low yields in reactions involving 4-(2-Chloroethoxy)benzaldehyde
Welcome to the technical support center for reactions involving 4-(2-Chloroethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in reactions with this compound?
A1: Low yields can stem from several factors, including suboptimal reaction conditions, reagent impurity, and competing side reactions. Key areas to investigate are the purity of the starting material, the choice of solvent and base, the reaction temperature, and the presence of atmospheric moisture.[1][2] Inadequate purification methods can also lead to product loss during workup.[1][3]
Q2: Can the chloroethoxy group interfere with reactions involving the aldehyde functional group?
A2: Yes, while the aldehyde is generally more reactive, the chloroethoxy group can participate in side reactions. For instance, under strongly basic conditions or at elevated temperatures, elimination of HCl to form a vinyl ether or nucleophilic substitution of the chloride can occur. The presence of the chlorine atom also makes the compound susceptible to certain coupling reactions.[4]
Q3: What are the ideal storage conditions for this compound to ensure its stability?
A3: To maintain its purity and reactivity, this compound should be stored in an inert atmosphere at room temperature.[5][6] This minimizes oxidation of the aldehyde group and prevents potential degradation.
Q4: I am observing multiple spots on my TLC plate that are difficult to separate. What could they be?
A4: Multiple spots could indicate the presence of unreacted starting material, the desired product, and various byproducts. Common byproducts can include the corresponding carboxylic acid (from oxidation of the aldehyde), and products from self-condensation or other side reactions.[3] If the reaction is a condensation, self-condensation of the other reactant is also a possibility.[3][7]
Q5: My purified product is an oil and will not crystallize. What steps can I take?
A5: If your product is an oil, it may still contain impurities. Further purification by column chromatography is recommended. If the purified product remains an oil, you can attempt to induce crystallization by dissolving it in a minimal amount of a suitable solvent and then adding a non-solvent to cause precipitation.[8] Gently scratching the inside of the flask can also sometimes initiate crystallization.[3]
Troubleshooting Guides
Low to No Product Formation
| Potential Cause | Recommended Solution(s) |
| Inactive or Impure Reactants | Ensure this compound is pure and free from oxidation to the carboxylic acid. Use freshly purified or distilled coreactants and solvents.[1] |
| Inappropriate Reaction Temperature | Systematically vary the reaction temperature. Some reactions may require heating to overcome the activation energy, while others need to be kept cool to prevent decomposition or side reactions.[3][8] |
| Incorrect Solvent Choice | The solvent should fully dissolve the reactants. For condensation reactions, polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction rate.[8] |
| Catalyst Inactivity | Use a fresh batch of catalyst. For reactions like condensations, consider screening different catalysts (e.g., piperidine, NaOH) and optimizing the catalyst loading.[8] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[3][8] |
Formation of Significant Byproducts
| Potential Cause | Recommended Solution(s) |
| Oxidation of Aldehyde | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the aldehyde to a carboxylic acid. |
| Side Reactions of the Chloroethoxy Group | Use milder bases and lower reaction temperatures to minimize elimination or substitution reactions involving the chloroethoxy moiety. |
| Self-Condensation | In reactions like Aldol or Knoevenagel condensations, slowly add the enolizable reactant to the mixture of this compound and the base to minimize its self-condensation.[3][7] |
| Cannizzaro Reaction | In the presence of a strong base, benzaldehydes lacking alpha-hydrogens can undergo disproportionation. Use a moderate base concentration and maintain a low reaction temperature to suppress this side reaction.[3] |
Experimental Protocols
General Protocol for a Knoevenagel Condensation
This protocol describes a typical Knoevenagel condensation between this compound and an active methylene compound, such as malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Stir bar and magnetic stir plate
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.05 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture. If the product precipitates, collect it by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
General Protocol for a Suzuki-Miyaura Coupling
This protocol outlines the coupling of this compound (assuming it has been converted to an aryl halide or triflate) with a boronic acid. For the purpose of this example, we will consider a related derivative, 4-bromo-3-(2-chloroethoxy)benzaldehyde, reacting with a generic boronic acid.
Materials:
-
Aryl halide derivative of this compound
-
Boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, ligand, and base.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100°C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: Troubleshooting logic for low reaction yields.
Caption: General experimental workflow for synthesis.
Caption: Potential side reactions of this compound.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 54373-15-8 [smolecule.com]
- 5. This compound | 54373-15-8 [m.chemicalbook.com]
- 6. This compound CAS#: 54373-15-8 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing the Reactivity of the Chloroethoxy Group
Welcome to the technical support center for managing the reactivity of the chloroethoxy group in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this functional group.
Frequently Asked Questions (FAQs)
Q1: How stable is the chloroethoxy group under common reaction conditions?
A1: The stability of the chloroethoxy group is highly dependent on the reaction conditions. Generally, it is stable under neutral and basic conditions at moderate temperatures. However, it can be labile under acidic conditions, especially with heating, leading to hydrolysis.
Q2: What are the most common side reactions involving the chloroethoxy group?
A2: The two most prevalent side reactions are:
-
Hydrolysis: Under acidic conditions, the ether linkage can be cleaved, or the chloride can be displaced by water, especially at elevated temperatures.
-
Intramolecular Cyclization: If a nucleophilic group (like an amine) is present elsewhere in the molecule, it can displace the chloride via an intramolecular SN2 reaction to form a cyclic product (e.g., a morpholine or piperazine derivative). This is particularly problematic under basic or neutral conditions where an amine is deprotonated and more nucleophilic.[1]
Q3: I am observing low yields in my reaction involving a substrate with a chloroethoxy group. What are the likely causes?
A3: Low yields can stem from several factors:
-
Decomposition of Starting Material: If your reaction conditions are too harsh (e.g., high temperature, strong acid), the chloroethoxy group may be degrading.
-
Intramolecular Cyclization: As mentioned in Q2, if your molecule has a nucleophilic center, you may be forming a cyclic byproduct. This is a common issue, for instance, in the synthesis of molecules like Cetirizine if the conditions are not optimized.[2][3][4]
-
Intermolecular Reactions: The chloroethyl group can also be susceptible to intermolecular nucleophilic attack from other molecules in the reaction mixture, leading to dimerization or polymerization, especially at higher concentrations.[1]
-
Hydrolysis during Workup: If you are using an acidic aqueous workup, you may be inadvertently hydrolyzing your product.[1]
Q4: How can I prevent intramolecular cyclization?
A4: To suppress intramolecular cyclization, especially when a nucleophilic amine is present, consider the following strategies:
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pH Control: Maintain the reaction mixture at an acidic pH (2-3).[1] Protonation of the amine group reduces its nucleophilicity, thus inhibiting its attack on the chloroethyl group.[1]
-
Protecting Groups: If compatible with your overall synthetic scheme, protect the interfering nucleophilic group.
-
Low Temperature: Keep the reaction temperature low to moderate (e.g., 0-40°C) to minimize the rate of the cyclization reaction.[1]
Q5: Is the chloroethoxy group compatible with Grignard reagents?
A5: The chloroethoxy group can be compatible with Grignard reagents, but careful control of reaction conditions is crucial. The ether linkage is generally stable. However, the chloride is a potential site for reaction, although it is less reactive than more activated halides. To favor the desired reaction of the Grignard reagent with another functional group (e.g., a carbonyl), it is advisable to perform the reaction at low temperatures and to use the Grignard reagent in a controlled stoichiometric amount.
Q6: Can I perform reductions or oxidations in the presence of a chloroethoxy group?
A6: Yes, selective reductions and oxidations are possible.
-
Reductions: Milder reducing agents like sodium borohydride (NaBH₄) are generally compatible with the chloroethoxy group and can be used to selectively reduce aldehydes and ketones.[5][6] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are more reactive and may reduce the chloride to an alkane, so their use requires careful consideration and optimization.
-
Oxidations: Many common oxidizing agents, such as those based on chromium (e.g., PCC) or manganese, can be used to oxidize alcohols to aldehydes or ketones without affecting the chloroethoxy group, provided the reaction conditions are not strongly acidic.
Troubleshooting Guides
Troubleshooting Low Yields
This guide provides a systematic approach to diagnosing and resolving low-yield reactions involving chloroethoxy-containing compounds.
| Observation | Potential Cause | Suggested Solution |
| Significant amount of starting material remaining | Incomplete reaction. | - Extend reaction time.- Increase reaction temperature cautiously, monitoring for decomposition.- Check the purity and activity of reagents. |
| Presence of a polar byproduct with a different mass | Hydrolysis of the chloroethoxy group. | - Use anhydrous solvents and reagents.- Avoid high temperatures.- If an acidic workup is necessary, perform it at low temperature and quickly.- Consider a non-aqueous workup. |
| Formation of an unexpected cyclic product | Intramolecular cyclization. | - Adjust the pH to be acidic (pH 2-3) if an amine is present.[1]- Lower the reaction temperature.- Protect the internal nucleophile. |
| Polymeric or high molecular weight byproducts | Intermolecular side reactions. | - Reduce the concentration of the reactants.- Maintain a lower reaction temperature.[1] |
Decision-Making Workflow for Troubleshooting
Caption: A workflow for troubleshooting low-yield reactions.
Experimental Protocols
General Protocol for Williamson Ether Synthesis with a Chloroethoxy-containing Alcohol
This protocol describes a general method for the alkylation of a phenol with a chloroethoxy-containing electrophile.
1. Materials:
-
Phenol derivative (1.0 eq)
-
2-(2-Chloroethoxy)ethyl tosylate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
2. Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the phenol derivative and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the 2-(2-chloroethoxy)ethyl tosylate to the reaction mixture.
-
Heat the reaction to 80°C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Notes:
-
If the reaction is sluggish, the temperature can be increased, but monitor for potential decomposition of the chloroethoxy group.
-
Ensure all reagents and solvents are anhydrous to prevent hydrolysis.
General Protocol for Selective Reduction of a Ketone in the Presence of a Chloroethoxy Group
This protocol outlines the reduction of a ketone to a secondary alcohol using NaBH₄ while preserving a chloroethoxy group.
1. Materials:
-
Ketone with a chloroethoxy group (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
2. Procedure:
-
Dissolve the ketone in methanol and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction at 0°C and monitor by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of acetone, followed by water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting alcohol as needed.
Troubleshooting Notes:
-
The use of NaBH₄ is crucial for selectivity; stronger reducing agents like LiAlH₄ may also reduce the chloride.[5][6]
-
Maintaining a low temperature helps to control the reaction and prevent potential side reactions.
Workflow for Managing Chloroethoxy Group Reactivity
Caption: Decision-making process for planning reactions.
References
Degradation pathways of 4-(2-Chloroethoxy)benzaldehyde under acidic or basic conditions
Welcome to the technical support center for 4-(2-Chloroethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound under acidic and basic conditions, along with troubleshooting advice for related experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under acidic conditions?
Under acidic conditions, the primary degradation pathway is the hydrolysis of the ether linkage. This reaction is expected to yield 4-hydroxybenzaldehyde and 2-chloroethanol.
Q2: What degradation pathways are likely under basic conditions?
Under basic conditions, two principal degradation pathways are plausible for this compound. One involves an initial elimination reaction to form 4-(vinyloxy)benzaldehyde, which is then hydrolyzed to 4-hydroxybenzaldehyde and acetaldehyde. A competing pathway, particularly under forcing conditions (e.g., high temperature and concentrated base), is the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form 4-(2-chloroethoxy)benzyl alcohol and 4-(2-chloroethoxy)benzoic acid.
Q3: My HPLC analysis shows unexpected peaks during my degradation study. What could be the cause?
Unexpected peaks in your chromatogram could be due to several factors:
-
Secondary degradation products: The primary degradation products might be unstable under the reaction conditions and degrade further.
-
Impurities in the starting material: Ensure the purity of your this compound before starting the experiment.
-
Reaction with solvent or buffer components: Some mobile phase components or buffers can react with the analyte or its degradation products.
-
Sample preparation artifacts: The way you prepare your sample for injection (e.g., solvent used, storage time) can sometimes lead to the formation of new compounds.
Q4: I'm observing significant peak tailing for the parent compound and its degradation products in my HPLC analysis. How can I resolve this?
Peak tailing is a common issue in HPLC and can often be addressed by:
-
Adjusting the mobile phase pH: For acidic or basic analytes, ensuring they are in a single ionic form by adjusting the mobile phase pH can improve peak shape.
-
Using a different column: A column with a different stationary phase might have better interactions with your analytes.
-
Checking for column contamination: Flushing the column with a strong solvent may remove contaminants that cause peak tailing.
-
Optimizing the mobile phase composition: Adjusting the ratio of organic solvent to aqueous buffer can improve peak symmetry.
Q5: How can I confirm the identity of the degradation products?
The identity of degradation products can be confirmed using various analytical techniques, including:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the molecular weight of the degradation products, which is a crucial piece of information for identification.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: If the degradation products can be isolated in sufficient quantity and purity, NMR spectroscopy can provide detailed structural information.
-
Comparison with authentic standards: If you can synthesize or purchase the suspected degradation products, you can compare their retention times and spectral data with the peaks observed in your degradation study.
Troubleshooting Guides
This section provides solutions to common problems encountered during the degradation studies of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under stressed conditions. | Reaction time is too short. | Increase the duration of the experiment. |
| Temperature is too low. | Increase the reaction temperature in increments (e.g., 10-20 °C). | |
| Concentration of acid or base is too low. | Use a higher concentration of the stressor (e.g., increase from 0.1 M to 1 M HCl or NaOH). | |
| Complete degradation of the starting material is observed immediately. | Stress conditions are too harsh. | Decrease the concentration of the acid or base, lower the reaction temperature, or shorten the reaction time. |
| Poor reproducibility of results. | Inconsistent experimental conditions. | Ensure precise control over temperature, reaction time, and concentration of all reagents. |
| Instability of degradation products. | Analyze samples immediately after quenching the reaction, or store them at low temperature and protected from light. | |
| Variations in HPLC analysis. | Ensure the HPLC system is equilibrated and functioning correctly. Use an internal standard to improve quantitative accuracy. | |
| Shifting retention times in HPLC. | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column aging. | Replace the column if performance degrades significantly over time. |
Degradation Pathways
Acid-Catalyzed Degradation
Under acidic conditions, the ether linkage of this compound is susceptible to hydrolysis. The reaction is initiated by the protonation of the ether oxygen, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack by water.
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Degradation
Under basic conditions, two competing pathways are possible. The first is an elimination reaction followed by hydrolysis. The second is the Cannizzaro reaction.
Caption: Plausible degradation pathways under basic conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Reaction Setup:
-
In a reaction vial, add a known volume of the stock solution.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
The final concentration of the compound should be approximately 0.5 mg/mL.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60 °C).
-
Time-Point Sampling: Withdraw aliquots of the reaction mixture at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the withdrawn sample with an equivalent amount of 1 M sodium hydroxide (NaOH) to stop the degradation.
-
Sample Preparation for HPLC: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study under Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Reaction Setup:
-
In a reaction vial, add a known volume of the stock solution.
-
Add an equal volume of 1 M sodium hydroxide (NaOH).
-
The final concentration of the compound should be approximately 0.5 mg/mL.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60 °C).
-
Time-Point Sampling: Withdraw aliquots of the reaction mixture at specified time intervals.
-
Quenching: Immediately neutralize the withdrawn sample with an equivalent amount of 1 M hydrochloric acid (HCl).
-
Sample Preparation for HPLC: Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Experimental Workflow Visualization
Caption: General workflow for forced degradation studies.
Technical Support Center: Improving Reaction Selectivity with 4-(2-Chloroethoxy)benzaldehyde
Welcome to the technical support center for 4-(2-Chloroethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the selectivity of chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and what are the potential selectivity challenges?
This compound possesses two primary reactive functional groups: the aldehyde and the chloroethoxy group. The main selectivity challenge lies in achieving chemoselectivity, meaning selectively reacting one functional group while leaving the other intact.
-
Aldehyde Group: This group is susceptible to nucleophilic attack and can participate in a variety of reactions such as condensations (e.g., Knoevenagel, Aldol), Wittig reactions, Grignard reactions, and reductive aminations.
-
Chloroethoxy Group: The terminal chloride is a leaving group, making this site susceptible to nucleophilic substitution reactions.
The challenge is to choose reaction conditions that favor the transformation of one group without promoting unwanted side reactions at the other. For instance, strongly basic or nucleophilic conditions intended for the aldehyde may also lead to substitution of the chloride.
Q2: How can I selectively react with the aldehyde group without affecting the chloroethoxy group?
To favor reaction at the aldehyde, it is crucial to select reagents and conditions that are mild enough not to activate the chloroethoxy group for substitution.
-
Mild Bases: For condensation reactions, use of mild organic bases like piperidine or pyridine is often preferred over strong inorganic bases like sodium hydroxide, especially at elevated temperatures.
-
Reaction Temperature: Keeping the reaction temperature as low as possible can help minimize side reactions. Many aldehyde-specific reactions can proceed efficiently at room temperature.
-
Protecting Groups: In multi-step syntheses where the chloroethoxy group must be preserved under harsh conditions, the aldehyde can be protected as an acetal (e.g., using ethylene glycol). Acetals are stable to many nucleophiles and bases but can be easily removed under acidic conditions.
Q3: What are the common side reactions observed when working with this compound?
Common side reactions include:
-
Intramolecular Cyclization: Under basic conditions, the phenoxide formed by deprotonation of a precursor like 4-hydroxybenzaldehyde can displace the chloride intramolecularly to form a cyclic ether. When using this compound itself, strong bases might promote elimination or other rearrangements.
-
Polymerization: Aldehydes can be prone to polymerization, especially under acidic or basic conditions.
-
Over-reaction/Byproduct Formation: In reactions like Grignard additions, the initial alcohol product can sometimes react further. In condensation reactions, self-condensation of the aldehyde can occur.
-
Reaction at the Chloroethoxy Group: Strong nucleophiles can displace the chloride, leading to undesired products.
Q4: Can the chloroethoxy group be used for further functionalization, and how can this be done selectively?
Yes, the chloroethoxy group is a valuable handle for introducing further complexity. For instance, it is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) where it can be displaced by a nucleophile to link the benzaldehyde moiety to another part of the molecule.[1] To achieve selectivity, the aldehyde group can be reacted first under mild conditions, or it can be protected while the substitution reaction is carried out.
Troubleshooting Guides
Knoevenagel Condensation
Issue: Low yield or formation of side products.
| Potential Cause | Recommended Solution |
| Strong Base | Use a milder base such as piperidine or pyridine. Strong bases can promote side reactions with the chloroethoxy group. |
| High Temperature | Optimize the reaction temperature. Many Knoevenagel condensations proceed at room temperature. |
| Solvent Choice | Use a polar protic solvent like ethanol or a polar aprotic solvent like DMF. For some substrates, solvent-free conditions can also be effective. |
| Water Removal | If the reaction is reversible and produces water, consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. |
Table 1: Optimization of Knoevenagel Condensation of this compound with Malononitrile
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (10) | Ethanol | Reflux | 6 | 75 |
| 2 | Piperidine (10) | Ethanol | 25 | 12 | 85 |
| 3 | Pyrrolidine (10) | THF | 25 | 12 | 82 |
| 4 | None | Neat | 100 | 1 | 60 |
Note: Data is representative and may vary based on specific experimental conditions.
Wittig Reaction
Issue: Poor stereoselectivity (E/Z mixture) or low yield.
| Potential Cause | Recommended Solution |
| Ylide Stability | The stereochemical outcome of a Wittig reaction is highly dependent on the stability of the ylide. Stabilized ylides (containing electron-withdrawing groups) typically favor the (E)-alkene, while non-stabilized ylides (containing alkyl groups) favor the (Z)-alkene.[2][3] |
| Base Selection | The choice of base for generating the ylide is critical. Strong bases like n-butyllithium or sodium hydride are common. The presence of lithium salts can influence stereoselectivity. |
| Reaction Conditions | Running the reaction at low temperatures can sometimes improve selectivity. |
| Steric Hindrance | Steric hindrance on either the aldehyde or the ylide can affect the reaction rate and selectivity. |
Table 2: Wittig Reaction of this compound with Different Ylides
| Entry | Ylide | Base | Solvent | Temperature (°C) | Product Ratio (E:Z) | Yield (%) |
| 1 | Ph3P=CHCO2Et | NaH | THF | 25 | >95:5 | 92 |
| 2 | Ph3P=CHPh | n-BuLi | THF | -78 to 25 | 30:70 | 85 |
| 3 | Ph3P=CH2 | n-BuLi | THF | 0 to 25 | - | 88 |
Note: Data is representative and based on general principles of the Wittig reaction.
Grignard Reaction
Issue: Low yield of the desired alcohol and/or formation of side products.
| Potential Cause | Recommended Solution |
| Reaction with Chloroethoxy Group | Grignard reagents are strong nucleophiles and bases and can potentially react with the chloroethoxy group. Use of excess Grignard reagent should be carefully controlled. |
| Enolization of Aldehyde | If the Grignard reagent is sterically hindered, it may act as a base and deprotonate the alpha-carbon of the aldehyde, leading to side products. |
| Reaction with Water | Grignard reagents react violently with water. Ensure all glassware and solvents are rigorously dried. |
| Formation of Wurtz-type Coupling Products | The Grignard reagent can couple with the starting alkyl halide from which it was generated. |
Table 3: Grignard Reaction of this compound with Organometallic Reagents
| Entry | Grignard Reagent | Solvent | Temperature (°C) | Desired Product Yield (%) |
| 1 | MeMgBr | THF | 0 to 25 | 70 |
| 2 | PhMgBr | THF | 0 to 25 | 75 |
| 3 | i-PrMgCl | THF | 0 to 25 | 55 |
Note: Yields can be affected by the purity of the magnesium and the dryness of the apparatus and solvents.
Experimental Protocols
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the product often precipitates. Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.
Protocol 2: Wittig Reaction of this compound with (Carbethoxymethylene)triphenylphosphorane
-
Ylide Generation: To a suspension of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous THF at 0 °C, add a strong base such as sodium hydride (1.1 eq) under an inert atmosphere. Stir until the ylide is formed (indicated by a color change).
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathway Diagram
This compound is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow
The following diagram outlines a general workflow for optimizing the selectivity of a reaction involving this compound.
Caption: Workflow for achieving chemoselectivity in reactions.
References
Analytical methods for monitoring the progress of reactions with 4-(2-Chloroethoxy)benzaldehyde
Technical Support Center: Analytical Methods for Reactions with 4-(2-Chloroethoxy)benzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is best for monitoring my reaction?
The choice of method depends on the reaction solvent, the properties of your product, and the information you need (qualitative vs. quantitative).
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks on reaction progress. It's fast, inexpensive, and shows the consumption of starting material and the appearance of products.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis, allowing you to determine the concentration of reactants and products over time.[1][3] It is particularly useful for non-volatile or thermally sensitive compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if your starting material and products are volatile and thermally stable. MS detection provides valuable structural information about reaction components.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for in-situ, non-invasive reaction monitoring that provides detailed structural information about all species in the reaction mixture.[5][6][7][8]
General Analytical Workflow
The following diagram illustrates a typical workflow for selecting and implementing an analytical method for reaction monitoring.
Caption: Decision workflow for selecting an analytical monitoring method.
Troubleshooting Guide: Thin-Layer Chromatography (TLC)
TLC is a fundamental technique for rapidly assessing reaction progress.[1]
Q2: My spots are streaking on the TLC plate. What should I do?
Streaking can be caused by several factors:[2]
-
Sample Overload: The sample is too concentrated. Try diluting your reaction aliquot before spotting it on the plate.[9]
-
Highly Polar Compound: The compound may be interacting too strongly with the silica gel. Add a small amount of a polar solvent (like methanol) to your eluent system or a modifier like acetic acid for acidic compounds or triethylamine for basic compounds (0.1–2.0%).[9]
-
Inappropriate Spotting Solvent: If the sample is spotted in a highly polar solvent, it can cause the initial spot to be too diffuse, leading to a streak.
Q3: The Rf values of my starting material and product are too similar. How can I improve separation?
When the retention factors (Rf) are very close, it's difficult to determine if the reaction is complete.[10]
-
Change Solvent System Polarity: If spots are near the top (high Rf), the eluent is too polar; decrease the proportion of the polar solvent. If spots are near the bottom (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[9]
-
Try a Different Solvent System: Experiment with solvent systems of different selectivities. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system.
-
Use a Cospot: Spot your starting material and the reaction mixture in the same lane. If the reaction is complete, you should see only the product spot. If it's a "snowman" shape, the reaction is not yet complete.[10]
Q4: I don't see any spots on my TLC plate after developing and visualizing.
This is a common issue with several potential causes:
-
Sample Too Dilute: Your compound's concentration is below the detection limit. Try spotting multiple times in the same location, ensuring the solvent dries between applications.[9][11]
-
Compound is Volatile: The compound may have evaporated from the plate during development.[9]
-
Incorrect Visualization Method: this compound and many of its derivatives are UV-active due to the benzene ring. View the plate under a UV lamp (254 nm). If your product is not UV-active, try a chemical stain like potassium permanganate or vanillin.[9]
-
Solvent Level Too High: If the solvent level in the chamber is above the spotting line, your sample will dissolve into the solvent pool instead of running up the plate.[9][11]
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel 60 F₂₅₄ plates |
| Example Eluent 1 | 30% Ethyl Acetate in Hexane |
| Example Eluent 2 | 5% Methanol in Dichloromethane |
| Visualization | UV lamp (254 nm), Potassium Permanganate stain, Vanillin stain[9] |
| Caption: Table 1: Recommended Starting Parameters for TLC Analysis. |
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantitative reaction monitoring.[1]
Q5: How do I develop an HPLC method for my reaction?
Method development involves optimizing the column, mobile phase, and detection wavelength to achieve good separation.[3]
-
Column Selection: A C18 reversed-phase column is a versatile starting point for aromatic compounds like this compound.[1][3][12]
-
Mobile Phase Selection: Start with a simple gradient of a weak solvent (e.g., water or buffer) and a strong solvent (e.g., acetonitrile or methanol).[12][13]
-
Wavelength Selection: Use a UV detector set to a wavelength where the analyte absorbs strongly, typically around 220-280 nm for a benzaldehyde derivative.
Q6: My peaks are broad or show tailing. How can I fix this?
Poor peak shape can compromise resolution and quantification.
-
Column Overload: Injecting too much sample can lead to broad peaks. Reduce the injection volume or dilute the sample.
-
pH Mismatch: If your compound is ionizable, the pH of the mobile phase can significantly affect peak shape. Try adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Column Degradation: The column may be contaminated or nearing the end of its life. Try flushing the column or replacing it.
| Parameter | Recommended Starting Conditions |
| Stationary Phase | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[12] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min[3][12] |
| Column Temperature | 30 °C[3][12] |
| Detection | UV at 254 nm |
| Caption: Table 2: Example Starting Protocol for Reversed-Phase HPLC Analysis. |
Troubleshooting Guide: Gas Chromatography (GC-MS)
Q7: Is this compound suitable for GC analysis?
With a molecular weight of 184.62 g/mol , this compound is sufficiently volatile for GC analysis, although its polarity may require specific conditions.[14] Direct injection is often possible, but derivatization can sometimes improve peak shape and sensitivity.[4][15]
Q8: I'm not getting good separation between my reactant and product. What can I adjust?
-
Temperature Program: An isothermal method may not provide sufficient resolution. Use a temperature ramp (e.g., increase from 150 °C to 250 °C at 10 °C/min) to improve separation.[16]
-
Column Choice: If using a non-polar column (like a DB-5 or HP-5MS), consider switching to a more polar column (like a wax column, e.g., HP-20) to alter selectivity based on compound polarity.[16][17]
-
Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., Helium) can enhance separation efficiency.
| Parameter | Recommended Starting Conditions |
| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm)[17] |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Hold at 100 °C for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min[17] |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Scan Range | 50-300 m/z |
| Caption: Table 3: Example Starting Protocol for GC-MS Analysis. |
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed, quantitative insights without chromatographic separation.[8]
Q9: How can I use ¹H NMR to monitor the reaction progress?
Identify unique, well-resolved signals for the starting material and the product. The aldehyde proton (-CHO) of this compound (around 9.9 ppm) is an excellent signal to monitor. As the reaction progresses, this peak will decrease in intensity while new, characteristic peaks for the product appear. By integrating these signals, you can determine the relative concentrations and calculate the reaction conversion.
Q10: My NMR spectra are complex and peaks are overlapping. How can I get quantitative data?
-
Choose Diagnostic Peaks: Even in a complex spectrum, find at least one clean, non-overlapping peak for your starting material and one for your product.
-
Use a Higher Field Instrument: A spectrometer with a higher magnetic field (e.g., moving from 400 MHz to 600 MHz) will improve spectral dispersion and resolve overlapping signals.
-
Consider Other Nuclei: If the ¹H spectrum is too crowded, consider monitoring the reaction using ¹³C NMR, although this requires longer acquisition times.
| Proton Signal | Approximate Chemical Shift (δ, ppm) | Change During Reaction |
| Aldehyde (-CHO) | ~9.9 | Disappears |
| Aromatic (Ar-H) | 7.0 - 7.9 | Shifts or changes multiplicity |
| Ethoxy (-OCH₂CH₂Cl) | 3.8 - 4.3 | May shift slightly |
| Product-Specific Protons | Varies | Appears and grows |
| Caption: Table 4: Key ¹H NMR Signals for Monitoring Reactions of this compound. |
Systematic Troubleshooting Logic
When encountering an issue with an analytical method, a structured approach can help identify the root cause efficiently.
Caption: A logical workflow for troubleshooting analytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. silicycle.com [silicycle.com]
- 10. Chromatography [chem.rochester.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 14. This compound | C9H9ClO2 | CID 143156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
Validation & Comparative
Comparative Reactivity Analysis: 4-(2-Chloroethoxy)benzaldehyde vs. 4-Chlorobenzaldehyde
A Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of aromatic aldehydes used as building blocks in organic synthesis, the choice of substituent can profoundly influence reaction outcomes. This guide provides a comparative analysis of the reactivity of two structurally related compounds: 4-(2-Chloroethoxy)benzaldehyde and 4-chlorobenzaldehyde. While direct, side-by-side kinetic studies are not extensively documented in published literature, a robust comparison can be established based on fundamental principles of electronic and steric effects. This analysis is intended to guide researchers in selecting the appropriate reagent for their specific synthetic transformations.
Theoretical Framework: Electronic and Steric Effects
The reactivity of the aldehyde functional group in aromatic systems is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic effects (both inductive and resonance) of the substituents on the benzene ring.
4-Chlorobenzaldehyde: The chlorine atom at the para-position exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma bond framework. This effect deactivates the ring and increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, partially counteracting the inductive effect.
For halogens, the inductive effect generally outweighs the resonance effect.[1][2] Consequently, the chloro substituent is considered a net electron-withdrawing group, which increases the reactivity of the aldehyde towards nucleophiles compared to unsubstituted benzaldehyde.[1][3]
This compound: The 4-(2-chloroethoxy) group introduces a different set of electronic influences:
-
Resonance Effect (+R): The oxygen atom directly attached to the ring possesses lone pairs that strongly donate electron density into the aromatic system through resonance. This is a powerful activating effect that significantly increases electron density at the para-position, thereby reducing the electrophilicity of the carbonyl carbon.
-
Inductive Effect (-I): The electronegative oxygen atom also exerts an electron-withdrawing inductive effect. Furthermore, the chlorine atom on the ethoxy tail has a secondary -I effect, pulling electron density away from the oxygen.
However, for an alkoxy group, the +R effect is substantially stronger than its -I effect. The net result is that the 4-(2-chloroethoxy) group is a net electron-donating group. This donation of electron density to the ring deactivates the aldehyde group toward nucleophilic attack when compared to 4-chlorobenzaldehyde.
Steric Hindrance: The 2-chloroethoxy group is significantly bulkier than a single chlorine atom. While this is at the para-position and distant from the aldehyde, it could play a minor role in reactions involving very large nucleophiles or catalysts by influencing the overall molecular conformation and accessibility.
Data Presentation: Comparative Properties
The following table summarizes the key structural and predicted electronic properties that govern the reactivity of the two aldehydes.
| Property | 4-Chlorobenzaldehyde | This compound |
| Molecular Formula | C₇H₅ClO | C₉H₉ClO₂ |
| Molecular Weight | 140.57 g/mol [1] | 184.62 g/mol [4][5] |
| Key Substituent | -Cl | -OCH₂CH₂Cl |
| Dominant Electronic Effect | Net Electron-Withdrawing (-I > +R) | Net Electron-Donating (+R > -I) |
| Predicted Electrophilicity of Carbonyl Carbon | Higher | Lower |
| Predicted Reactivity in Nucleophilic Addition | More Reactive | Less Reactive |
| Steric Hindrance at C4-Position | Low | Moderate |
Visualization of Electronic Effects
The diagram below illustrates the influence of each substituent on the electrophilicity of the aldehyde's carbonyl carbon. The electron-withdrawing nature of the chloro group in 4-chlorobenzaldehyde leads to a greater partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile. Conversely, the electron-donating alkoxy group in this compound diminishes this positive charge, reducing its electrophilicity.
Experimental Protocols: Proposed Method for Reactivity Comparison
To empirically validate the predicted reactivity difference, a competitive reaction experiment can be designed. This protocol provides a framework for such a study using a Wittig reaction, where the product ratio will directly correlate with the relative reactivity of the two aldehydes.
Objective: To determine the relative reactivity of 4-chlorobenzaldehyde and this compound towards a stabilized Wittig ylide.
Materials:
-
4-Chlorobenzaldehyde
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized Wittig ylide)
-
Toluene (anhydrous)
-
Internal Standard (e.g., Dodecane)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg) and this compound (1.0 mmol, 184.6 mg).
-
Internal Standard: Add the internal standard, dodecane (1.0 mmol, 170.3 mg).
-
Solvent Addition: Dissolve the mixture in 20 mL of anhydrous toluene.
-
Initial Sample: Withdraw a small aliquot (approx. 0.1 mL) for GC-MS or ¹H NMR analysis to establish the initial (t=0) ratio of starting materials.
-
Reagent Addition: In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane (0.5 mmol, 174.2 mg) in 10 mL of anhydrous toluene. This ylide is the limiting reagent.
-
Reaction Initiation: Add the ylide solution dropwise to the aldehyde mixture at room temperature over 5 minutes.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes) and quenching them in a vial containing a small amount of water and ethyl acetate.
-
Workup: After 2 hours (or when the reaction has proceeded to a reasonable conversion), quench the entire reaction mixture by adding 20 mL of deionized water. Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Analysis: Filter and concentrate the organic phase under reduced pressure. Analyze the resulting crude mixture by ¹H NMR spectroscopy and/or GC-MS.
-
Data Interpretation: Determine the ratio of the two olefin products formed. The product derived from 4-chlorobenzaldehyde is expected to be the major product, and the ratio of products will quantify the relative reactivity.
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the proposed competitive experiment.
Conclusion
Based on established principles of physical organic chemistry, 4-chlorobenzaldehyde is predicted to be significantly more reactive towards nucleophiles than this compound . This is attributed to the net electron-withdrawing character of the chloro substituent, which increases the electrophilicity of the aldehyde's carbonyl carbon. In contrast, the net electron-donating nature of the 4-(2-chloroethoxy) group deactivates the carbonyl group towards nucleophilic attack. This predicted difference in reactivity is a critical consideration for chemists in designing synthetic routes, optimizing reaction conditions, and developing new chemical entities. The provided experimental protocol offers a clear and robust method for quantifying this reactivity difference in a laboratory setting.
References
Spectroscopic Analysis for Structural Confirmation of 4-(2-Chloroethoxy)benzaldehyde and Its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's structure is a critical step in the synthesis and characterization of novel compounds. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 4-(2-Chloroethoxy)benzaldehyde, alongside common structural analogs, offering a benchmark for experimental validation.
This technical guide delves into the spectroscopic signatures of this compound, presenting ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. For comparative purposes, corresponding data for the structurally related compounds 4-Chlorobenzaldehyde and 4-Methoxybenzaldehyde are also provided. Detailed experimental protocols for acquiring these spectra are included to ensure reproducibility and aid in the setup of analytical workflows.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two common alternative benzaldehyde derivatives. This allows for a direct comparison of the influence of the para-substituent on the spectral characteristics of the molecule.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| This compound | ~9.89 (s, 1H) | ~7.85 (d, J=8.8 Hz, 2H), ~7.00 (d, J=8.8 Hz, 2H) | ~4.29 (t, J=5.6 Hz, 2H), ~3.85 (t, J=5.6 Hz, 2H) |
| 4-Chlorobenzaldehyde | 9.99 (s, 1H)[1] | 7.82 (d, J=8.4 Hz, 2H), 7.52 (d, J=8.4 Hz, 2H)[1] | - |
| 4-Methoxybenzaldehyde | 9.89 (s, 1H) | 7.83-7.87 (m, 2H), 7.00-7.03 (m, 2H) | 3.89 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Compound | C=O (δ, ppm) | Aromatic C (δ, ppm) | Aliphatic C (δ, ppm) |
| This compound | ~190.7 | ~162.7, ~132.2, ~130.0, ~114.9 | ~68.1, ~41.6 |
| 4-Chlorobenzaldehyde | 190.9[2] | 141.0, 134.7, 130.9, 129.5[2] | - |
| 4-Methoxybenzaldehyde | 190.9[2] | 164.6, 132.0, 129.9, 114.3[2] | 55.6[2] |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | Aromatic C-H Stretch | C-O Stretch | C-Cl Stretch |
| This compound | ~1685 | ~3070 | ~1255, ~1160 | ~680 |
| 4-Chlorobenzaldehyde | ~1700 | ~3080 | - | ~780 |
| Benzaldehyde | ~1703 | ~3063, ~2820, ~2740 | - | - |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 184/186 (M⁺, isotope pattern for Cl) | 139, 121, 111, 77 |
| 4-Chlorobenzaldehyde | 140/142 (M⁺, isotope pattern for Cl)[3] | 139 (100%), 111, 75[3] |
| Benzaldehyde | 106 (M⁺)[4] | 105, 77 (base peak)[4] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1.0 second.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2.0 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is commonly used. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5]
-
Instrumentation : Use a standard FT-IR spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds like benzaldehyde derivatives, gas chromatography-mass spectrometry (GC-MS) is a suitable method. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Direct infusion via a heated probe can also be used.
-
Ionization : Electron ionization (EI) is a common technique for these types of molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[6]
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion intensity versus m/z.
-
Data Interpretation : The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a synthesized chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of a chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-(2-Chloroethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is paramount in drug development and chemical synthesis to ensure the safety, efficacy, and quality of the final product. 4-(2-Chloroethoxy)benzaldehyde, a key building block in the synthesis of various compounds, requires robust analytical methods for its purity assessment.[1][2] This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for this purpose.
Principles of the Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique in pharmaceutical analysis, prized for its high resolution and versatility.[1] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For moderately polar compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the potent separation capability of gas chromatography with the definitive identification power of mass spectrometry.[4] This technique is ideal for volatile and semi-volatile compounds.[4] The sample is vaporized and separated in a chromatographic column before being fragmented and detected by a mass spectrometer, which provides a unique mass spectrum ("fingerprint") for identification and quantification.[5]
Experimental Protocols
Detailed methodologies for each technique are presented below. These protocols are based on established methods for similar substituted benzaldehydes and halogenated aromatic compounds.[3][6]
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the accurate quantification of this compound and the detection of non-volatile, process-related impurities.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
Instrumentation and Conditions:
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1100 Series or equivalent with PDA/UV Detector |
| Column | Zorbax SB-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient | 0-15 min: 40% A to 90% A; 15-20 min: 90% A; 20-25 min: 40% A |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly effective for identifying and quantifying the main component as well as any volatile or semi-volatile impurities. The physical properties of this compound, such as its boiling point of 138-142 °C at 2 Torr, indicate sufficient volatility for GC analysis.[7][8]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Dilute serially to a final concentration of approximately 10 µg/mL.
-
Note: Derivatization is generally not required for this compound but may be necessary for certain polar impurities.[5]
Instrumentation and Conditions:
| Parameter | Condition |
|---|---|
| Instrument | Agilent GC-MS system (e.g., 7890B GC with 5977A MSD) |
| Column | HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (Ratio 50:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
Performance Comparison
The choice between HPLC and GC-MS depends on the specific analytical goals, such as routine quality control versus in-depth impurity profiling.
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally sensitive compounds. | Ideal for volatile and semi-volatile, thermally stable compounds.[4] |
| Selectivity | High, based on chromatographic separation and UV detection. | Very high, combines chromatographic separation with mass-based identification.[9] |
| Sensitivity | Good to excellent (ng range), can be enhanced with detectors like FLD.[10] | Excellent (pg-fg range), especially in Selected Ion Monitoring (SIM) mode. |
| Identification | Based on retention time comparison with a reference standard. | Confirmatory identification via mass spectral library matching.[5][11] |
| Quantification | Highly accurate and precise using external/internal standards. | Highly accurate and precise; stable isotope-labeled internal standards can be used. |
| Sample Throughput | Moderate; typical run times are 15-30 minutes. | Moderate to high; run times can be shorter for volatile compounds. |
| Impurity Profiling | Best for non-volatile or polar impurities (e.g., acids, salts). | Best for volatile organic impurities (e.g., residual solvents, by-products). |
| Derivatization | Rarely needed for the target analyte. | May be required for highly polar impurities to improve volatility.[5] |
Visualized Workflows and Comparison
To better illustrate the processes and selection criteria, the following diagrams outline the experimental workflow and a logical comparison of the two techniques.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of this compound, but their strengths are applied to different aspects of the analysis.
-
RP-HPLC is the recommended method for routine quality control. It is robust, reliable, and excels at quantifying the main component against non-volatile, process-related impurities, which are common in synthetic chemistry.[1]
-
GC-MS is the superior technique for the identification of unknown volatile or semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry make it an invaluable tool for in-depth impurity profiling and troubleshooting synthesis issues.[1][4]
For comprehensive characterization, employing both methods provides a complete picture of the sample's purity. HPLC serves to quantify the main component and non-volatile impurities, while GC-MS identifies and quantifies volatile residuals and by-products. This dual approach ensures the highest level of quality assurance for drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 54373-15-8 [m.chemicalbook.com]
- 8. This compound CAS#: 54373-15-8 [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 11. This compound | C9H9ClO2 | CID 143156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: A Comparative Guide to Compounds Synthesized from 4-(2-Chloroethoxy)benzaldehyde
For researchers, scientists, and drug development professionals, 4-(2-Chloroethoxy)benzaldehyde serves as a versatile starting material for the synthesis of a diverse array of compounds with promising biological activities. This guide provides an objective comparison of the performance of different classes of compounds derived from this precursor, supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate further research and development in the quest for novel therapeutic agents.
This comparative analysis focuses on several key classes of compounds synthesized from this compound and its close structural analogs: Schiff bases, chalcones, pyrazoles, and thiosemicarbazones. Each class exhibits a unique spectrum of biological activities, ranging from antimicrobial to anticancer properties.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative biological activity data for representative compounds synthesized from substituted benzaldehydes, offering a comparative overview of their potential as therapeutic agents.
Table 1: Antimicrobial Activity of Chitosan-Based Schiff Bases
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| CSSB-1 (from 4-(2-chloroethyl) benzaldehyde) | Staphylococcus aureus | 500 |
| Pseudomonas aeruginosa | 500 | |
| Candida albicans | 250 | |
| CSSB-2 (from 4-(bromoethyl) benzaldehyde) | Staphylococcus aureus | 500 |
| Pseudomonas aeruginosa | 500 | |
| Candida albicans | 250 |
Data sourced from Sahakyan et al., 2022.
Table 2: Anticancer Activity of Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| Chalcone Derivative 1 | MCF-7 (Breast) | < 20 |
| A549 (Lung) | > 20 | |
| PC3 (Prostate) | < 20 | |
| HT-29 (Colorectal) | < 20 | |
| Chalcone Derivative 5 | MCF-7 (Breast) | < 20 |
| A549 (Lung) | > 20 | |
| PC3 (Prostate) | < 20 | |
| HT-29 (Colorectal) | < 20 |
Note: These are representative data for chalcones derived from substituted benzaldehydes, as specific data for this compound derivatives were not available in the searched literature. Data adapted from a study on chalcone synthesis and cytotoxicity.[1]
Table 3: Antifungal Activity of Pyrazole Derivatives
| Compound | Fungal Strain | Inhibition Rate (%) at 100 µg/mL |
| Pyrazole Derivative 1t | Fusarium graminearum | > 80 |
| Colletotrichum micotianae | ~55 | |
| pyrazole Derivative 1v | Fusarium graminearum | 81.22 |
| Colletotrichum micotianae | 56.03 |
Note: These are representative data for pyrazoles derived from substituted benzaldehydes, as specific data for this compound derivatives were not available in the searched literature. Data adapted from a study on the antifungal activities of pyrazole analogues.[2]
Table 4: Anticancer Activity of Thiosemicarbazone Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| Thiosemicarbazone 3b | C6 (Glioma) | 10.59 |
| MCF7 (Breast) | 7.02 | |
| Thiosemicarbazone 3m | C6 (Glioma) | 9.08 |
| MCF7 (Breast) | 9.08 |
Note: These are representative data for thiosemicarbazones derived from substituted benzaldehydes, as specific data for this compound derivatives were not available in the searched literature. Data adapted from a study on the synthesis and biological evaluation of thiosemicarbazone derivatives.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Synthesis of Chitosan-Based Schiff Bases (CSSB-1 and CSSB-2)
Chitosan was synthesized by the double deacetylation of chitin extracted from the armors of crustaceans (Astacus leptodactylus). The chitosan Schiff bases (CSSB-1 and CSSB-2) were then synthesized by the interaction of the prepared chitosan with 4-(2-chloroethyl) benzaldehyde (for CSSB-1) and 4-(bromoethyl) benzaldehyde (for CSSB-2) at room temperature.[4]
Antimicrobial Activity Screening (MIC Determination)
The minimum inhibitory concentration (MIC) of the synthesized chitosan-based Schiff bases was determined against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The specific methodology for MIC determination, likely a broth microdilution or agar dilution method, would be detailed in the source publication.[4]
In Vitro Cytotoxicity Assay (MTT Assay) for Chalcones
The cytotoxicity of the synthesized chalcones was evaluated against a panel of human cancer cell lines, including MCF-7, A549, PC3, and HT-29, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing a quantitative measure of cell viability.[1]
Antifungal Activity Screening of Pyrazoles
The in vitro antifungal activities of the synthesized pyrazole compounds were evaluated against six plant pathogenic fungi using the mycelium growth rate method. The percentage of inhibition of fungal growth was calculated at a concentration of 100 µg/mL.[2]
In Vitro Anticancer Studies of Thiosemicarbazones
The cytotoxic activities of the synthesized thiosemicarbazone derivatives were evaluated on C6 glioma and MCF7 breast cancer cell lines. The IC50 values were determined after 24 hours of incubation with the compounds.[3]
Visualizing the Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the synthetic pathways and a conceptual experimental workflow for the biological screening of these compounds.
Caption: Synthetic pathways from this compound.
Caption: Experimental workflow for biological screening.
Conclusion
The derivatives of this compound represent a rich source of diverse molecular scaffolds with significant potential for the development of new therapeutic agents. Schiff bases have demonstrated notable antimicrobial effects, while chalcones, pyrazoles, and thiosemicarbazones exhibit promising anticancer and antifungal activities. This guide provides a foundational comparison to aid researchers in selecting promising compound classes for further investigation and optimization in the pursuit of novel and effective drugs. Further targeted synthesis and screening of a broader library of compounds derived directly from this compound are warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Chitosan-Based Schiff Base Compounds: Chemical Characterization and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different synthetic routes to 4-(2-Chloroethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different synthetic routes to 4-(2-Chloroethoxy)benzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. The following sections detail established and emerging methodologies, offering a comparative analysis of their performance based on experimental data to aid in the selection of the most suitable method for your research and development needs.
Executive Summary
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a reliable and well-established method. Variations of this synthesis, including the use of phase-transfer catalysis and microwave assistance, offer improvements in reaction time and yield. This guide presents a comparative overview of these methods, focusing on key performance indicators such as reaction yield, purity, and reaction conditions.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound depends on several factors, including desired yield, scalability, available resources, and environmental considerations. The table below summarizes the key aspects of the most common synthetic approaches.
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Route 1: Classical Williamson Ether Synthesis | 4-Hydroxybenzaldehyde, 1,2-Dichloroethane | Strong base (e.g., NaOH, KOH), Solvent (e.g., Ethanol, DMF), Heat | Moderate | Well-established, readily available reagents | Long reaction times, potential for side reactions |
| Route 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis | 4-Hydroxybenzaldehyde, 1,2-Dichloroethane | Base (e.g., K₂CO₃), Phase-Transfer Catalyst (e.g., TBAB), Biphasic solvent system, Heat | High | Increased reaction rates, milder conditions, higher yields, suppression of byproducts[1] | Additional cost of the phase-transfer catalyst |
| Route 3: Microwave-Assisted Williamson Ether Synthesis | 4-Hydroxybenzaldehyde, 1,2-Dichloroethane | Base (e.g., K₂CO₃), Solvent (optional) | High | Drastically reduced reaction times, often higher yields, improved energy efficiency[2][3] | Requires specialized microwave reactor, scalability can be a concern |
Experimental Protocols
Route 1: Classical Williamson Ether Synthesis
This traditional method involves the reaction of 4-hydroxybenzaldehyde with an excess of 1,2-dichloroethane in the presence of a strong base.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as ethanol.
-
Add a solution of sodium hydroxide (1.1 eq.) in water and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
-
Add 1,2-dichloroethane (excess, e.g., 5-10 eq.) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours (typically 8-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess 1,2-dichloroethane under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
This improved method utilizes a phase-transfer catalyst to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent, leading to faster reaction rates and higher yields.[1]
Procedure:
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.) in a suitable organic solvent (e.g., toluene), add a solution of potassium carbonate (2.0 eq.) in water.
-
Add 1,2-dichloroethane (1.5 eq.) to the biphasic mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the residue by column chromatography to yield the desired product.
Route 3: Microwave-Assisted Williamson Ether Synthesis
The application of microwave irradiation can significantly accelerate the rate of the Williamson ether synthesis, often leading to higher yields in a fraction of the time required for conventional heating.[2][3]
Procedure:
-
In a microwave-safe reaction vessel, combine 4-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of a phase-transfer catalyst (optional, but recommended) in a minimal amount of a high-boiling polar solvent (e.g., DMF) or under solvent-free conditions.[4]
-
Add 1,2-dichloroethane (1.5 eq.) to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-15 minutes).
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Work-up and purify the product as described in the previous methods.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 9.89 (s, 1H, CHO), 7.85 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 4.35 (t, 2H, -OCH₂-), 3.85 (t, 2H, -CH₂Cl) |
| ¹³C NMR | δ (ppm): 190.8, 163.5, 132.0, 130.0, 114.9, 68.5, 41.5 |
| IR (KBr) | ν (cm⁻¹): ~2830, 2730 (C-H, aldehyde), ~1685 (C=O, aldehyde), ~1600, 1580 (C=C, aromatic), ~1260 (C-O, ether), ~750 (C-Cl) |
| Melting Point | 28-31 °C[5] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: A comparative workflow of the synthetic routes to this compound.
Conclusion
For the synthesis of this compound, both phase-transfer catalyzed and microwave-assisted Williamson ether syntheses offer significant advantages over the classical approach in terms of reaction time and yield. The choice between PTC and microwave-assisted methods will depend on the specific laboratory setup and desired scale of the reaction. For rapid synthesis and optimization, the microwave-assisted route is highly advantageous. For larger-scale production where specialized microwave equipment may be a limiting factor, the phase-transfer catalysis method provides an excellent balance of efficiency, cost-effectiveness, and scalability.
References
A Comparative Guide to the Validation of a Quantitative Analysis Method for 4-(2-Chloroethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chromatographic methods for the quantitative analysis of 4-(2-Chloroethoxy)benzaldehyde, a key intermediate in pharmaceutical synthesis.[1][2][3] The focus is on the validation of a gas chromatography (GC) method and its comparison with a high-performance liquid chromatography (HPLC) alternative. All data presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds.[3] Its purity and concentration must be precisely controlled to ensure the quality and safety of the final drug product. This necessitates a robust and validated analytical method for its quantification. This guide outlines the validation of a hypothetical GC-FID (Flame Ionization Detector) method and compares its performance characteristics with a potential HPLC-UV (Ultraviolet Detector) method.
Methodology and Validation Parameters
The validation of an analytical method ensures its suitability for its intended purpose.[8] The following parameters, as defined by ICH Q2(R1) guidelines, are assessed for the proposed GC-FID method and compared with the expected performance of an HPLC-UV method.[4][5][7]
Experimental Protocol: GC-FID Method Validation
A detailed experimental protocol for the validation of a GC-FID method for the quantification of this compound is provided below.
1. Instrumentation and Chromatographic Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature of 150°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Injection Volume: 1 µL
-
Diluent: Acetonitrile
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the test sample by dissolving a known amount in acetonitrile to achieve a theoretical concentration within the calibration range.
3. Validation Experiments:
-
Specificity: Inject the diluent, a placebo sample (matrix without the analyte), and a sample spiked with this compound to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.
-
Accuracy (Recovery): Analyze samples of known concentration (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as oven temperature (±2°C), flow rate (±0.2 mL/min), and injector temperature (±5°C) and assess the impact on the results.
Data Presentation and Comparison
The following tables summarize the hypothetical validation data for the GC-FID method and a comparative overview with an HPLC-UV method.
Table 1: System Suitability Parameters for GC-FID Method
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% | 0.8% |
Table 2: Validation Data Summary for GC-FID Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte's retention time | Complies |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | 5 - 50 µg/mL | Established |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.9% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| LOD | - | 0.5 µg/mL |
| LOQ | - | 1.5 µg/mL |
| Robustness | No significant impact on results | Complies |
Table 3: Comparison of GC-FID and HPLC-UV Methods for this compound Analysis
| Feature | GC-FID Method | HPLC-UV Method |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on polarity in a liquid mobile phase. |
| Stationary Phase | Non-polar (e.g., HP-5) | Reversed-phase (e.g., C18) |
| Mobile Phase | Inert gas (e.g., N₂, He) | Acetonitrile/Water mixture |
| Detector | Flame Ionization Detector (FID) | UV-Vis Detector |
| Selectivity | Good for volatile and semi-volatile compounds. | Excellent for compounds with a UV chromophore. |
| Sensitivity | Generally good for organic compounds. | Dependent on the molar absorptivity of the analyte. |
| Sample Derivatization | Not typically required for this analyte. | Not required. |
| Run Time | Potentially faster for volatile compounds. | Can be optimized for speed. |
| Advantages | Robust, reliable, and widely available. | High versatility, suitable for a wide range of compounds. |
| Disadvantages | Not suitable for non-volatile or thermally labile compounds. | Mobile phase consumption and disposal can be a concern. |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the validation of the quantitative analysis method for this compound.
Caption: Workflow for analytical method validation.
Logical Relationship of Validation Parameters
The following diagram shows the logical relationship and hierarchy of the key validation parameters.
Caption: Interrelation of analytical validation parameters.
Conclusion
Both GC-FID and HPLC-UV are suitable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and sample throughput. The provided GC-FID method, upon validation, would offer a reliable and robust approach for the routine quality control of this important pharmaceutical intermediate. This guide serves as a template for establishing a validated analytical method in a regulated environment.
References
- 1. scbt.com [scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Buy this compound | 54373-15-8 [smolecule.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. database.ich.org [database.ich.org]
- 8. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
4-(2-Chloroethoxy)benzaldehyde as a linker in proteomics compared to other cross-linkers
A Comparative Guide to Cross-Linkers in Proteomics: Evaluating 4-(2-Chloroethoxy)benzaldehyde Against Established Reagents
In the landscape of structural proteomics, chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable tool for elucidating protein-protein interactions and mapping the topology of protein complexes. The choice of a cross-linking reagent is paramount to the success of these experiments. This guide provides a comparative analysis of this compound as a potential linker against widely used cross-linkers, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective characteristics and performance.
While this compound is commercially available as a biochemical for proteomics research, it is primarily utilized as a linker in Proteolysis Targeting Chimeras (PROTACs). Its application as a cross-linker for studying protein-protein interactions is not well-documented in peer-reviewed literature. Therefore, this comparison is based on the predicted reactivity of its functional groups against the established performance of conventional cross-linkers.
Overview of Cross-Linker Chemistries
Cross-linking agents are molecules with two or more reactive ends that form covalent bonds with specific amino acid residues on proteins. The distance between these reactive groups defines the spatial constraint imposed on the protein structure.
This compound: This molecule possesses two potentially reactive sites: an aldehyde group and a 2-chloroethoxy group.
-
Aldehyde Group: Aldehydes can react with primary amines, such as the ε-amino group of lysine residues, to form a Schiff base. This reaction is reversible but can be stabilized through reduction. Aldehyde-based cross-linkers like formaldehyde and glutaraldehyde are known but can present challenges in identifying the cross-linked sites in XL-MS studies.[1]
-
2-Chloroethoxy Group: The chloroethyl group can potentially act as an alkylating agent, reacting with nucleophilic residues like cysteine. However, 2-chloroacetamide, a related compound, has been shown to cause a significant increase in methionine oxidation, which can be a disadvantage in proteomics workflows.[2][3] This potential for dual reactivity could classify it as a heterobifunctional cross-linker, though its efficiency and specificity in a proteomics context are uncharacterized.
Commonly Used Cross-Linkers:
-
N-hydroxysuccinimide (NHS) Esters: These are among the most popular cross-linkers, reacting with primary amines (lysine and N-termini) to form stable amide bonds.[4] Disuccinimidyl suberate (DSS) is a common water-insoluble (membrane-permeable) example, while Bis(sulfosuccinimidyl) suberate (BS3) is its water-soluble counterpart.
-
MS-Cleavable NHS Esters: To simplify data analysis, MS-cleavable linkers like disuccinimidyl sulfoxide (DSSO) have been developed. These linkers fragment in the mass spectrometer in a predictable manner, aiding in the identification of cross-linked peptides.[5][6]
-
Zero-Length Cross-Linkers: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediate the formation of a direct amide bond between carboxyl groups (aspartic acid, glutamic acid) and primary amines (lysine) without becoming part of the final cross-link.[7][8][9][10]
Quantitative Data Presentation
The performance of cross-linkers can be evaluated based on several metrics, including the number of unique cross-links identified in a given sample. The following tables summarize the properties of this compound (based on its chemical structure) and established cross-linkers, along with representative data on their performance in XL-MS experiments.
Table 1: Properties of Selected Cross-Linkers
| Feature | This compound (Predicted) | DSS (Disuccinimidyl suberate) | DSSO (Disuccinimidyl sulfoxide) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Reactive Groups | Benzaldehyde, 2-Chloroethoxy | 2 x NHS ester | 2 x NHS ester | Carbodiimide |
| Target Residues | Primary amines (Lysine), potentially Cysteine | Primary amines (Lysine) | Primary amines (Lysine, Ser, Thr, Tyr)[11] | Primary amines (Lysine), Carboxyls (Asp, Glu) |
| Spacer Arm Length | Variable (heterobifunctional) | 11.4 Å | 10.1 Å | 0 Å (zero-length)[10][12] |
| Cleavability | Non-cleavable (amide bond), Alkyl bond | Non-cleavable | MS-cleavable (CID) | Non-cleavable (direct amide bond) |
| Membrane Permeability | Permeable (predicted) | Permeable | Permeable | Impermeable (charged) |
Table 2: Performance of Common Cross-Linkers in Proteomics Studies
| Cross-Linker | Sample Type | Number of Unique Cross-Links Identified | Reference |
| DSS | BSA (Bovine Serum Albumin) | Average of 78 (in-solution digestion) | [13] |
| DSSO | Human Chromatin (in situ) | 624 cross-linked sites | [5] |
| DSSO | E. coli lysate | 1,158 | [14] |
| DSSO | HeLa cell lysate | 3,301 | [14] |
| DSSO, DHSO, DMTMM | Human cell fractions | 28,910 | [15] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible XL-MS experiments. Below are representative protocols for commonly used cross-linkers.
Protocol 1: Cross-Linking with DSS (Amine-Reactive, Non-Cleavable)
-
Protein Preparation: Prepare the protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, or bicarbonate buffer) at pH 7-9.[16] Ensure the protein concentration is suitable for cross-linking (typically 1-5 mg/mL).
-
DSS Preparation: Immediately before use, dissolve DSS in an organic solvent such as DMSO to a final concentration of 25 mM.[17]
-
Cross-Linking Reaction: Add the DSS solution to the protein sample. A 10- to 50-fold molar excess of DSS to protein is a common starting point.[16][18] Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM.[18] Incubate for 15 minutes at room temperature.
-
Sample Preparation for MS: The cross-linked sample is then processed for mass spectrometry analysis. This typically involves denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the cross-linked peptides from the complex MS/MS data.
Protocol 2: Cross-Linking with DSSO (Amine-Reactive, MS-Cleavable)
-
Cell Culture and Lysis (for in situ): Culture cells to the desired density. Harvest and wash the cells with PBS. Resuspend the cell pellet in the cross-linking buffer.
-
DSSO Preparation: Prepare a 50 mM stock solution of DSSO in DMSO.[19]
-
Cross-Linking Reaction: Add the DSSO stock solution to the cell suspension or purified protein solution to a final concentration of 1-3 mM. Incubate for 30-60 minutes at room temperature.
-
Quenching: Quench the reaction with 1 M Tris-HCl, pH 8.0, at a final concentration of 20-50 mM for 15 minutes at room temperature.
-
Protein Extraction and Digestion: Lyse the cells and extract the proteins. Proceed with reduction, alkylation, and trypsin digestion.
-
LC-MS/MS Analysis: Perform LC-MS/MS analysis using a fragmentation method that allows for cleavage of the DSSO linker (e.g., CID) followed by higher-energy fragmentation (e.g., ETD or HCD) for peptide sequencing.[19]
-
Data Analysis: Utilize software capable of handling MS-cleavable cross-linker data to identify the cross-linked peptides.
Protocol 3: Cross-Linking with EDC (Zero-Length)
-
Buffer Preparation: Prepare a conjugation buffer such as 100 mM MES, 500 mM NaCl, pH 6.0.[12] Amine-free buffers are essential.
-
Protein and Reagent Preparation: Dissolve the protein with available carboxyl groups in the conjugation buffer. Equilibrate EDC and N-hydroxysulfosuccinimide (Sulfo-NHS) to room temperature.
-
Activation Step: Add EDC (e.g., to a final concentration of 4 mM) and Sulfo-NHS (e.g., to a final concentration of 10 mM) to the protein solution.[12] Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
EDC Quenching (Optional for two-step): Add 2-mercaptoethanol to quench the excess EDC. Remove byproducts using a desalting column.
-
Cross-Linking Reaction: Add the second protein containing primary amines to the activated protein solution, typically at an equimolar ratio. Incubate for 2 hours at room temperature.[8]
-
Final Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.[8]
-
Purification and Analysis: Purify the cross-linked conjugate from excess reagents and byproducts using dialysis or gel filtration before proceeding to MS analysis.
Mandatory Visualizations
The following diagrams illustrate the workflows and chemical reactions discussed.
Caption: Workflow for non-cleavable cross-linking.
Caption: Workflow for MS-cleavable cross-linking.
Caption: Putative heterobifunctional cross-linking.
Conclusion
The selection of a cross-linker is a critical decision in the design of an XL-MS experiment. Established reagents such as DSS, DSSO, and EDC offer well-characterized reactivity and have been successfully applied in numerous studies, providing a wealth of data on protein interactions. While this compound presents an interesting chemical structure with potential for heterobifunctional cross-linking, its application in this field remains unexplored. Its aldehyde group suggests reactivity towards lysine, but the resulting Schiff base may lack the stability of the amide bonds formed by NHS esters unless a reduction step is employed. Furthermore, the reactivity of the 2-chloroethoxy group towards amino acids in a proteomics context is not well-defined and carries a risk of inducing unwanted side reactions, such as methionine oxidation.
For researchers requiring reliable and well-documented methods for studying protein-protein interactions, established cross-linkers like DSS for general applications, DSSO for complex samples requiring simplified data analysis, and EDC for linking carboxyl to amine groups remain the recommended choices. Future studies are needed to validate the utility and performance of this compound as a cross-linker in proteomics.
References
- 1. Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimized protocol for protein macrocomplexes stabilization using the EDC, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide, zero-length cross-linker [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. benchchem.com [benchchem.com]
- 17. store.sangon.com [store.sangon.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Bio-activity of Schiff Base Metal Complexes: A Comparative Analysis
A comprehensive review of existing literature reveals a notable absence of specific research on Schiff base metal complexes derived from 4-(2-Chloroethoxy)benzaldehyde. Despite a thorough search, no published data on the synthesis, characterization, or biological evaluation of these specific compounds could be located. This indicates a novel area for future research endeavors.
As a result, a direct comparative guide on this topic cannot be compiled. However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide will focus on a closely related and extensively studied class of compounds: Schiff base metal complexes derived from the structurally similar precursor, 4-Chlorobenzaldehyde. This analysis will serve as a robust framework, offering transferable methodologies and comparative data that can inform future investigations into novel Schiff base complexes.
This guide will present a comparative overview of the synthesis, spectral characteristics, and biological activities of Schiff base metal complexes derived from 4-Chlorobenzaldehyde and various amines, with a focus on transition metal ions such as Cu(II), Co(II), Ni(II), and Zn(II).
Comparative Data of 4-Chlorobenzaldehyde Schiff Base Metal Complexes
To facilitate a clear comparison, the following tables summarize key quantitative data from various studies on Schiff base metal complexes derived from 4-Chlorobenzaldehyde.
Table 1: Spectroscopic Data of Representative 4-Chlorobenzaldehyde Schiff Base Metal Complexes
| Complex | Ligand/Metal Ratio | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | Electronic Transitions (nm) | Reference |
| [Cu(L¹)₂] | 1:2 | ~1625 | ~450 | π-π* (~270), n-π* (~330), d-d (~420) | [1][2] |
| [Co(L¹)₂Cl₂] | 1:2 | ~1620 | ~440 | π-π* (~275), n-π* (~340), d-d (~650) | [3] |
| [Ni(L²)₂] | 1:2 | ~1610 | ~465 | π-π* (~280), n-π* (~350), d-d (~410, 580) | General Data |
| [Zn(L²)₂] | 1:2 | ~1615 | ~455 | π-π* (~278), n-π* (~345) | General Data |
L¹ = Schiff base from 4-Chlorobenzaldehyde and 2-aminophenol; L² = Schiff base from 4-Chlorobenzaldehyde and aniline derivatives.
Table 2: Antimicrobial Activity (Zone of Inhibition in mm) of 4-Chlorobenzaldehyde Schiff Base Metal Complexes
| Complex | S. aureus | E. coli | A. niger | C. albicans | Reference |
| Ligand (L¹) | 8 | 10 | 7 | 9 | General Data |
| [Cu(L¹)₂] | 15 | 18 | 12 | 16 | General Data |
| [Co(L¹)₂] | 12 | 15 | 10 | 13 | General Data |
| [Ni(L¹)₂] | 14 | 16 | 11 | 14 | General Data |
| [Zn(L¹)₂] | 11 | 13 | 9 | 11 | General Data |
Data is generalized from multiple sources and may vary based on specific ligand and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. The following sections outline typical experimental protocols for the synthesis and analysis of these complexes.
Synthesis of Schiff Base Ligand (General Procedure)
A solution of an appropriate primary amine (1 mmol) in ethanol (20 mL) is added dropwise to a stirred solution of 4-Chlorobenzaldehyde (1 mmol) in ethanol (20 mL). A few drops of glacial acetic acid are often added to catalyze the reaction. The mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon cooling, the resulting solid Schiff base ligand is filtered, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.
Synthesis of Metal(II) Complexes (General Procedure)
To a hot ethanolic solution (20 mL) of the Schiff base ligand (2 mmol), an ethanolic solution (10 mL) of the respective metal(II) chloride (1 mmol) (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂) is added dropwise with constant stirring. The reaction mixture is then refluxed for 3-5 hours. The colored precipitate of the metal complex that forms upon cooling is filtered, washed thoroughly with ethanol to remove any unreacted starting materials, and then dried.
Antimicrobial Activity Assay (Disc Diffusion Method)
The antimicrobial activity is typically evaluated using the disc diffusion method. Nutrient agar plates are seeded with a standardized inoculum of the test microorganisms. Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds (dissolved in a suitable solvent like DMSO) and placed on the agar surface. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the zone of inhibition around each disc is then measured in millimeters.
Mandatory Visualizations
The following diagrams illustrate the key processes and relationships in the study of Schiff base metal complexes.
Caption: Synthesis workflow for Schiff base metal complexes.
Caption: Workflow for antimicrobial activity screening.
Caption: Proposed mechanism of antimicrobial action.
References
- 1. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Physical, Spectral Characterization and Biological Studies of the complexes of Ni2+,Cu2+, Co2+ and Cd2+ ions with Schiff Base Derived from p-hydroxybenzaldehyde and o-Phenyl-diamine – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Kinetic Profile of 4-(2-Chloroethoxy)benzaldehyde in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, a nuanced understanding of reaction kinetics is indispensable for optimizing manufacturing processes and ensuring product consistency. 4-(2-Chloroethoxy)benzaldehyde is a versatile intermediate, yet a comprehensive comparative analysis of its reaction kinetics has remained a topic of interest. This guide provides an objective comparison of the kinetic behavior of this compound with other substituted benzaldehydes in condensation reactions, supported by established principles of physical organic chemistry and generalized experimental protocols.
While specific kinetic data for this compound is not extensively available in the public domain, its reactivity can be reliably inferred by examining the electronic effects of its substituent in comparison to other well-characterized benzaldehyde derivatives.
Comparative Kinetic Data: The Influence of Substituents on Benzaldehyde Reactivity
The rate of nucleophilic attack on the carbonyl carbon of a substituted benzaldehyde is profoundly influenced by the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate of condensation reactions. Conversely, electron-donating groups (EDGs) diminish this electrophilicity, leading to slower reaction rates.
The 4-(2-chloroethoxy) group in the target molecule is considered to be a weak electron-withdrawing group. The ether oxygen can donate electron density to the ring via resonance, but the electronegative chlorine atom attached to the ethoxy tail withdraws electron density inductively. This combined effect positions its reactivity between that of benzaldehydes substituted with strongly electron-withdrawing groups and those with electron-donating groups.
Below is a table summarizing the expected relative reaction rates for the condensation of various substituted benzaldehydes with a generic nucleophile, based on the electronic properties of their substituents.
| Substituted Benzaldehyde | Substituent at Position 4 | Electronic Effect of Substituent | Expected Relative Rate Constant (k_rel) |
| 4-Nitrobenzaldehyde | -NO₂ | Strong Electron-Withdrawing | > 1 |
| 4-Chlorobenzaldehyde | -Cl | Electron-Withdrawing | > 1 |
| This compound | -OCH₂CH₂Cl | Weak Electron-Withdrawing | ~ 1 |
| Benzaldehyde | -H | Neutral | 1 (Reference) |
| 4-Methylbenzaldehyde | -CH₃ | Electron-Donating | < 1 |
| 4-Methoxybenzaldehyde | -OCH₃ | Strong Electron-Donating | < 1 |
Note: The relative rate constants (k_rel) are qualitative predictions. Actual values would need to be determined experimentally.
Experimental Protocol: Kinetic Analysis of Benzaldehyde Condensation Reactions via UV-Vis Spectroscopy
This section outlines a generalized protocol for determining the reaction kinetics of a substituted benzaldehyde, such as this compound, in a condensation reaction with an amine, for instance.
Objective: To determine the rate constant for the reaction between this compound and a primary amine by monitoring the change in absorbance of the resulting imine over time.
Materials:
-
This compound
-
Alternative substituted benzaldehydes (for comparison)
-
Primary amine (e.g., aniline or benzylamine)
-
Anhydrous solvent (e.g., ethanol or acetonitrile)
-
Acid catalyst (e.g., acetic acid)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the primary amine of a known concentration (e.g., 0.1 M) in the same solvent.
-
Prepare a stock solution of the acid catalyst (e.g., 1 M acetic acid) in the same solvent.
-
-
Determination of λ_max:
-
Mix a small amount of the aldehyde and amine solutions with the catalyst and allow the reaction to go to completion to form the imine.
-
Scan the UV-Vis spectrum of the resulting solution to determine the wavelength of maximum absorbance (λ_max) of the imine product.
-
-
Kinetic Measurements:
-
Equilibrate the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette the required volumes of the solvent and the aldehyde stock solution.
-
To initiate the reaction, add the required volume of the amine stock solution and the catalyst stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at the predetermined λ_max at regular time intervals.
-
The reaction should be carried out under pseudo-first-order conditions by using a large excess of the amine (at least 10-fold) compared to the aldehyde.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction. The slope of this plot will be -k_obs.
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the amine in excess: k₂ = k_obs / [Amine].
-
Visualizing the Process
To better illustrate the workflow and the underlying chemical principles, the following diagrams are provided.
A Comparative Guide to the In Silico Reactivity of 4-(2-Chloroethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico reactivity of 4-(2-Chloroethoxy)benzaldehyde against other substituted benzaldehydes. Understanding the electronic properties and reactivity of this molecule is crucial for its application in medicinal chemistry and organic synthesis. This document outlines key computational metrics and provides detailed experimental protocols for the validation of theoretical predictions.
Introduction to In Silico Reactivity Modeling
Computational chemistry provides powerful tools to predict the reactivity of molecules. By calculating various quantum chemical parameters, we can gain insights into the electrophilic and nucleophilic nature of compounds, their kinetic stability, and the likely sites for chemical reactions. This in silico approach accelerates research and development by enabling the rational design of molecules and synthetic pathways.
Key parameters discussed in this guide include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule, including charge distribution and hyperconjugative interactions that influence stability and reactivity.
Comparative Analysis of Benzaldehyde Derivatives
To contextualize the reactivity of this compound, it is compared with unsubstituted benzaldehyde and two other para-substituted derivatives: 4-hydroxybenzaldehyde (electron-donating substituent) and 4-nitrobenzaldehyde (electron-withdrawing substituent). The data for this compound would be obtained from quantum chemical calculations (e.g., using Density Functional Theory - DFT), while data for the comparators are available in the literature.
Table 1: Calculated In Silico Reactivity Parameters (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzaldehyde | - | - | - | - |
| This compound | Value to be calculated | Value to be calculated | Value to be calculated | Value to be calculated |
| 4-Hydroxybenzaldehyde | -5.89[1] | -0.88[1] | 5.01[1] | 3.65[1] |
| 4-Nitrobenzaldehyde | - | - | - | - |
Note: The values for Benzaldehyde and 4-Nitrobenzaldehyde would be sourced from relevant computational studies or calculated using the same level of theory as this compound for a consistent comparison.
The 4-(2-chloroethoxy) group is expected to be weakly electron-withdrawing due to the inductive effect of the chlorine atom, which would influence the electronic properties of the benzaldehyde ring and the reactivity of the aldehyde group.
Experimental Protocols for Reactivity Assessment
The following are detailed methodologies for key experiments that can be used to validate the in silico predictions of reactivity for this compound and its alternatives.
Protocol 1: Knoevenagel Condensation for Assessing Electrophilicity
The Knoevenagel condensation is a classic reaction that demonstrates the electrophilicity of the aldehyde carbonyl carbon. A more reactive aldehyde will typically exhibit a faster reaction rate.
Materials:
-
This compound (or other aldehyde)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (10 mmol) and malononitrile (10 mmol) in 50 mL of ethanol.[2]
-
Add a catalytic amount of piperidine (e.g., 0.1 mL) to the solution.[2]
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress at regular time intervals by taking small aliquots and analyzing them using TLC.
-
The rate of disappearance of the aldehyde spot can be used to qualitatively compare the reactivity of different aldehydes. For quantitative analysis, techniques like HPLC or GC-MS can be employed to determine the concentration of reactants and products over time.
Protocol 2: Schiff Base Formation for Assessing Reactivity with Nucleophiles
The formation of a Schiff base (imine) from an aldehyde and a primary amine is another excellent reaction to probe the electrophilicity of the carbonyl carbon.
Materials:
-
This compound (or other aldehyde)
-
Aniline (or other primary amine)
-
Methanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the aldehyde (10 mmol) in 20 mL of methanol in a round-bottom flask.[3]
-
Add an equimolar amount of aniline (10 mmol) to the solution.[3]
-
Stir the mixture at room temperature.
-
Monitor the formation of the Schiff base product by TLC or spectroscopic methods (e.g., UV-Vis spectroscopy to follow the appearance of the imine chromophore).
-
The initial rate of product formation can be used as a measure of the aldehyde's reactivity.
Visualizing Reactivity Concepts
Computational Workflow for In Silico Reactivity Prediction
The following diagram illustrates a typical workflow for the computational analysis of molecular reactivity.
Computational workflow for reactivity analysis.
Signaling Pathway for Nucleophilic Addition to an Aldehyde
This diagram illustrates the general mechanism of nucleophilic addition to a carbonyl group, a fundamental reaction of aldehydes.
Mechanism of nucleophilic addition to an aldehyde.
Conclusion
The in silico modeling of this compound's reactivity, when compared with other benzaldehyde derivatives, provides valuable insights for its application in various chemical syntheses. The computational data, supported by the outlined experimental protocols, will enable researchers to make informed decisions in the design and optimization of reactions involving this compound. The combination of theoretical predictions and experimental validation is a powerful strategy in modern chemical research and drug development.
References
Safety Operating Guide
Proper Disposal of 4-(2-Chloroethoxy)benzaldehyde: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This document provides essential procedural guidance for the proper disposal of 4-(2-Chloroethoxy)benzaldehyde, a halogenated aromatic aldehyde. Adherence to these protocols is vital for the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (double nitrile or Viton), chemical splash goggles, and a fully-buttoned lab coat, must be worn at all times.[2] All handling of this chemical and its waste should be conducted in a well-ventilated area or a chemical fume hood.
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most crucial step in the disposal process. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic and inorganic waste streams.[3][4][5]
Step-by-Step Waste Collection Procedure:
-
Select an Appropriate Waste Container: Use a clearly labeled, leak-proof container made of a compatible material, such as polyethylene.[2] The container must have a secure, tight-fitting lid.
-
Label the Container: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "Halogenated Organic Waste" and the specific chemical name, "this compound."[5] Include the approximate concentration or volume of the waste.
-
Collect the Waste: Carefully transfer the this compound waste into the designated container. Avoid mixing with other waste types, especially acids, bases, oxidizing agents, or non-halogenated solvents.[2][6]
-
Secure the Container: Keep the waste container tightly sealed when not in use to prevent the release of vapors.
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials.[2]
Disposal Protocol
The disposal of this compound must be managed by a licensed and approved hazardous waste disposal facility. Do not attempt to dispose of this chemical down the drain or by evaporation.[2][7]
Operational Plan for Disposal:
-
Accumulation: Collect and store the halogenated waste as described above, following all institutional and regulatory limits for satellite accumulation areas.
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a scheduled pickup.
-
Documentation: Complete all necessary hazardous waste manifests or tags as required by your institution and local regulations.
-
Professional Disposal: The EHS department will ensure the waste is transported to a certified hazardous waste treatment, storage, and disposal facility (TSDF) for final disposition, which is typically high-temperature incineration for halogenated organic compounds.[4]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institutional EHS department.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Contain the Spill: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[7] Do not use combustible materials like sawdust.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.
-
Ventilate: Ensure the area is well-ventilated.
Quantitative Data Summary
No specific quantitative data for the disposal or neutralization of this compound was found in the reviewed literature. Disposal procedures are dictated by its classification as a halogenated organic compound.
| Parameter | Value | Source |
| pH for Aqueous Solutions | 5.5 - 9.5 (for general organic solvent waste) | [6] |
| Neutralization Protocol | Not available | - |
| Concentration Limits for Disposal | Governed by local and national regulations for hazardous waste | - |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. This compound | C9H9ClO2 | CID 143156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. technopharmchem.com [technopharmchem.com]
Personal protective equipment for handling 4-(2-Chloroethoxy)benzaldehyde
This guide provides immediate, essential safety and logistical information for handling 4-(2-Chloroethoxy)benzaldehyde in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The signal word for this chemical is Warning [1]. It is crucial to avoid contact with skin, eyes, and clothing and to prevent inhalation of any vapors, mists, or gas.[2]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this substance. The recommended equipment includes:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[3] | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.[2][4][5] | Prevents direct contact that leads to skin irritation.[1] Contaminated clothing must be removed immediately.[4] |
| Respiratory Protection | Use only in a well-ventilated area, such as a fume hood.[2] If ventilation is insufficient, a NIOSH-approved respirator is required. | Minimizes the risk of inhaling vapors, which can cause respiratory tract irritation.[1][6] |
| Footwear | Closed-toe, chemical-resistant shoes.[5] | Protects feet from potential spills. |
Safe Handling and Storage Protocols
Handling Procedures:
-
Work in a designated, well-ventilated area or a chemical fume hood.[2][7]
-
Avoid breathing any dust, fumes, mists, or vapors.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2][4]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2]
-
Ground and bond containers when transferring material to prevent static discharge.[7]
Storage Conditions:
-
Keep the container tightly closed to prevent exposure to air and moisture.[8]
-
Store locked up and away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[8]
First Aid and Emergency Procedures
Immediate response is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][7][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[2][9] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Rinse the mouth thoroughly with water.[2] Have the conscious person drink one or two glasses of water.[7] Do NOT induce vomiting.[8] Call a poison control center or doctor for immediate medical advice.[2] |
Spill and Disposal Plan
Spill Containment:
-
Evacuate all non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment (PPE) as described in Section 2.[2]
-
Prevent the spill from entering drains or waterways.[2]
-
Absorb the spill using an inert, non-combustible material like sand, earth, or vermiculite.[6][7]
-
Collect the absorbed material into a sealable, properly labeled container for disposal.[6]
Waste Disposal:
-
Dispose of the chemical and any contaminated materials at an approved waste disposal facility.
-
All disposal practices must be in accordance with local, state, and federal regulations.[2] Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Chemical and Physical Data
| Property | Value |
| Molecular Formula | C₉H₉ClO₂[1][10] |
| Molecular Weight | 184.62 g/mol [1] |
| GHS Hazard Codes | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[1] |
| Key Precautionary Codes | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P403+P233, P405, P501[1] |
Operational Workflow
References
- 1. This compound | C9H9ClO2 | CID 143156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. fishersci.fr [fishersci.fr]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. ICSC 0641 - o-CHLOROBENZALDEHYDE [chemicalsafety.ilo.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. scbt.com [scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
